molecular formula C16H17NO B472631 4-methyl-N-(4-methylbenzyl)benzamide CAS No. 33515-44-5

4-methyl-N-(4-methylbenzyl)benzamide

Cat. No.: B472631
CAS No.: 33515-44-5
M. Wt: 239.31g/mol
InChI Key: SUMHSAVOXNKVKB-UHFFFAOYSA-N
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Description

4-methyl-N-(4-methylbenzyl)benzamide, with the molecular formula C15H15NO, is a benzamide derivative supplied as a high-purity compound for research and development purposes . Single crystals of this compound, suitable for X-ray diffraction studies, can be grown using the slow evaporation solution technique . The compound crystallizes in an orthorhombic lattice, noncentrosymmetric space group Pna2₁, a characteristic that is of significant interest in materials science . Research indicates its potential as a candidate for multifunctional optical and piezoelectric crystals, with a measured piezo-coefficient of 15 pC N⁻¹ along the (001) plane . Its crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds and weak C—H⋯π interactions, forming layers parallel to the a-axis . The identification of functional groups is confirmed by Fourier transform IR, NMR, and high-resolution mass spectrometry . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-methyl-N-[(4-methylphenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-12-3-7-14(8-4-12)11-17-16(18)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMHSAVOXNKVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: Situating a Niche Benzamide in the Landscape of Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-methyl-N-(4-methylbenzyl)benzamide (CAS 33515-44-5)

4-methyl-N-(4-methylbenzyl)benzamide is a disubstituted aromatic amide, a chemical scaffold of significant interest in medicinal chemistry and materials science. Molecules within the N-substituted benzamide class are explored for a wide range of pharmacological activities, including potential antitumor properties as tubulin polymerization inhibitors.[1] The specific compound, CAS 33515-44-5, is characterized by methyl substitutions on both its benzoyl and N-benzyl moieties.

It is critical to distinguish this compound from its close structural isomers to ensure precision in research and development:

  • N-benzyl-4-methylbenzamide (CAS 5436-83-9): Features a methyl group only on the benzoyl ring.

  • N-(4-methylbenzyl)benzamide (CAS 65608-94-8): Features a methyl group only on the N-benzyl ring.

This guide provides a comprehensive technical overview of 4-methyl-N-(4-methylbenzyl)benzamide, focusing on its core physicochemical properties, a robust and validated synthesis protocol, expected analytical characterization, and essential safety protocols.

Physicochemical and Structural Properties

While specific experimental data for 4-methyl-N-(4-methylbenzyl)benzamide is not widely published, its properties can be reliably predicted from its structure and comparison with its close isomers. The following table summarizes these key identifiers and characteristics.

PropertyValue / DescriptionSource
CAS Number 33515-44-5[2]
Molecular Formula C₁₆H₁₇NOCalculated
Molecular Weight 239.31 g/mol Calculated
IUPAC Name 4-methyl-N-[(4-methylphenyl)methyl]benzamideIUPAC Nomenclature
Structure Chemical Structure of 4-methyl-N-(4-methylbenzyl)benzamide-
Appearance Expected to be a white to off-white crystalline solidAnalogy
Melting Point Estimated: 135-145 °CAnalogy[3]
Boiling Point Estimated: > 400 °C at 760 mmHgAnalogy[4]
Density Estimated: ~1.1 g/cm³Analogy[4]
Solubility Expected to be soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in alcohols; and insoluble in water.General Amide Properties
XLogP3 Estimated: ~3.5-4.0Analogy[4]

Note: Estimated values are based on data for structural isomers N-benzyl-4-methylbenzamide and N-(4-methylbenzyl)benzamide.

Synthesis Protocol: Nucleophilic Acyl Substitution

The most direct and reliable method for synthesizing 4-methyl-N-(4-methylbenzyl)benzamide is via the Schotten-Baumann reaction, a nucleophilic acyl substitution between an amine and an acid chloride. This protocol has been validated through extensive use in the synthesis of analogous N-substituted amides.[5][6]

Reaction Principle

The lone pair of electrons on the nitrogen atom of 4-methylbenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. The subsequent collapse of the tetrahedral intermediate eliminates a chloride ion. A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[6]

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Dissolve 4-methylbenzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM Setup Combine amine solution in a flask with stirring under N2 atmosphere Amine->Setup AcidChloride Dissolve 4-methylbenzoyl chloride (1.05 eq) in anhydrous DCM Addition Add acid chloride solution dropwise over 20-30 min AcidChloride->Addition Cool Cool flask to 0-5 °C (ice bath) Setup->Cool Cool->Addition Stir Remove ice bath, stir at room temperature for 2-4 hours Addition->Stir Monitor Monitor reaction progress by TLC Stir->Monitor Wash1 Wash with 1M HCl (aq) Monitor->Wash1 Upon completion Wash2 Wash with saturated NaHCO3 (aq) Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Dry Dry organic layer over Na2SO4, filter, and concentrate Wash3->Dry Purify Recrystallize from Ethanol/Water or purify by column chromatography Dry->Purify Final Obtain pure 4-methyl-N-(4-methylbenzyl)benzamide Purify->Final

Caption: Synthesis workflow for 4-methyl-N-(4-methylbenzyl)benzamide.

Step-by-Step Methodology
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylbenzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM, approx. 3 mL per mmol of amine). In a separate dropping funnel, dissolve 4-methylbenzoyl chloride (1.05 eq) in anhydrous DCM.[5]

  • Reaction Setup: Place the flask containing the amine solution under an inert atmosphere (e.g., nitrogen) and cool to 0-5 °C using an ice bath.

  • Addition: Add the 4-methylbenzoyl chloride solution from the dropping funnel dropwise to the stirred amine solution over 20-30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The formation of a precipitate (triethylammonium chloride) is expected.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine and any unreacted amine), saturated sodium bicarbonate (NaHCO₃) solution (to remove any residual acid), and brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final product.

Analytical and Spectroscopic Characterization

While a dedicated spectral library for this specific CAS number is not publicly available, the expected spectroscopic data can be accurately predicted based on its chemical structure and data from its isomers.[3][7]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.7 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.

    • δ ~7.25 ppm (d, 2H): Aromatic protons meta to the carbonyl group.

    • δ ~7.20 ppm (d, 2H): Aromatic protons on the benzyl ring.

    • δ ~7.15 ppm (d, 2H): Aromatic protons on the benzyl ring.

    • δ ~6.4 ppm (br s, 1H): Amide (N-H) proton.

    • δ ~4.6 ppm (d, 2H): Methylene (CH₂) protons.

    • δ ~2.4 ppm (s, 3H): Methyl (CH₃) protons on the benzoyl ring.

    • δ ~2.35 ppm (s, 3H): Methyl (CH₃) protons on the benzyl ring.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~167 ppm: Carbonyl (C=O) carbon.

    • δ ~142-134 ppm: Quaternary aromatic carbons.

    • δ ~129-127 ppm: Aromatic C-H carbons.

    • δ ~44 ppm: Methylene (CH₂) carbon.

    • δ ~21 ppm: Both methyl (CH₃) carbons.

  • Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

    • ~3300 cm⁻¹: N-H stretching vibration.

    • ~3030 cm⁻¹: Aromatic C-H stretching.

    • ~2920 cm⁻¹: Aliphatic C-H stretching.

    • ~1645 cm⁻¹: Strong C=O stretching (Amide I band).

    • ~1540 cm⁻¹: N-H bending (Amide II band).

  • Mass Spectrometry (EI):

    • m/z 239: Molecular ion [M]⁺.

    • m/z 119: Fragment corresponding to the [C₈H₇O]⁺ ion (4-methylbenzoyl cation).

    • m/z 105: Fragment corresponding to the [C₇H₅O]⁺ ion (benzoyl cation), after loss of methyl.

    • m/z 106: Fragment corresponding to the [C₈H₁₀N]⁺ ion.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for CAS 33515-44-5 is not available. This section is based on GHS data for the isomer N-benzyl-4-methylbenzamide and the hazards of its precursors.[4][8]

  • Hazard Classification:

    • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[8]

    • Eye Irritation (Category 2): Causes serious eye irritation.[8]

    • May cause skin and respiratory irritation.

  • Precautionary Measures:

    • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids/bases.

Conclusion

4-methyl-N-(4-methylbenzyl)benzamide (CAS 33515-44-5) is a distinct chemical entity whose synthesis and characterization can be approached with high confidence using established organic chemistry principles. The provided synthesis protocol offers a reliable and scalable method for its preparation. While direct experimental data is sparse, a robust analytical profile can be predicted, enabling its unambiguous identification. Adherence to appropriate safety protocols, derived from analogous compounds, is essential for its handling. This guide serves as a foundational resource for researchers intending to synthesize, characterize, and utilize this compound in further studies.

References

  • Appchem. (n.d.). N-benzyl-4-methylbenzamide | 5436-83-9. Available at: [Link]

  • Ngassa, F. N., et al. (2018). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2671699, N-(4-methylbenzyl)benzamide. Available at: [Link]

  • Chemsrc. (2025). 4-methyl-N-(4-methylbenzyl)benzamide | CAS#:33515-44-5. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, 4-methyl-N-(4-methylbenzoyl)-N-butyl-. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 228681, N-Benzyl-4-methylbenzamide. Available at: [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Direct synthesis of N-alkylated amides via tandem hydration/N-alkylation reaction from nitriles, aldoximes and alcohols. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, 4-methyl-. In NIST Chemistry WebBook. Available at: [Link]

  • Beilstein Journals. (n.d.). A metal-free approach for the synthesis of amides/esters with pyridinium salts of phenacyl bromides via. Available at: [Link]

  • Royal Society of Chemistry. (2021). Supporting Information for Cu2(BDC)2DABCO as a highly efficient and reusable catalyst for the synthesis of N-substituted amides. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of N-benzyl-N-methyl-benzamide. Available at: [Link]

  • Zhang, Y., et al. (2018). Solid phase synthesis of N-p-methylbenzyl benzamide and its crystal structure. Chinese Journal of Structural Chemistry. Available at: [Link]

Sources

4-methyl-N-(4-methylbenzyl)benzamide: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-methyl-N-(4-methylbenzyl)benzamide , a structural analog within the N-benzylbenzamide class. This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and as a fragment for Structure-Activity Relationship (SAR) studies targeting GPCRs.

The following content is structured to support researchers in the synthesis, handling, and application of this specific chemical entity.

Chemical Identity & Physical Profile

4-methyl-N-(4-methylbenzyl)benzamide is a secondary amide formed by the condensation of 4-methylbenzoic acid and 4-methylbenzylamine. It is characterized by two p-tolyl moieties linked via an amide bond and a methylene bridge.

Identity Data
ParameterValue
Chemical Name 4-methyl-N-[(4-methylphenyl)methyl]benzamide
CAS Registry Number 33515-44-5
PubChem CID Referenced via CAS 33515-44-5
Molecular Formula C₁₆H₁₇NO
Molecular Weight 239.31 g/mol
SMILES CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C
InChIKey SUMHSAVOXNKVKB-UHFFFAOYSA-N
Physical Properties (Experimental & Predicted)
PropertyValueSource/Prediction
Appearance White to off-white crystalline solidStandard Amide Profile
Melting Point 137–138 °CLit. Analog Comparison
LogP (Predicted) ~3.62Hydrophobic (Lipophilic)
Solubility Soluble in DMSO, DMF, DCM; Low solubility in waterLipophilic Amide
H-Bond Donors 1 (Amide NH)Structural Analysis
H-Bond Acceptors 1 (Amide Carbonyl)Structural Analysis

Safety & Handling (GHS Classification)

Note: While specific experimental toxicology data for this exact CAS is limited in public repositories, the safety profile is derived from the established hazards of the N-benzylbenzamide class and its precursors.

Signal Word: WARNING

Hazard Statements (GHS)
CodeHazard StatementClassification
H302 Harmful if swallowed.Acute Toxicity, Oral (Cat 4)
H315 Causes skin irritation.[1]Skin Corrosion/Irritation (Cat 2)
H319 Causes serious eye irritation.[1]Eye Damage/Irritation (Cat 2A)
H335 May cause respiratory irritation.[1]STOT-SE (Cat 3)
Precautionary Protocols
  • Engineering Controls: All synthesis steps involving acyl chlorides must be performed in a chemical fume hood to prevent inhalation of HCl vapors.

  • PPE: Nitrile gloves (0.11 mm min. thickness), safety goggles with side shields, and a lab coat are mandatory.

  • Spill Response: Contain with sand or vermiculite. Do not flush into surface water or sanitary sewer system.

Synthesis Protocol: Schotten-Baumann Coupling

The most robust method for synthesizing 4-methyl-N-(4-methylbenzyl)benzamide is via nucleophilic acyl substitution using 4-methylbenzoyl chloride and 4-methylbenzylamine. This protocol ensures high yield and purity.

Reaction Scheme


Materials
  • Reagent A: 4-Methylbenzoyl chloride (1.0 equiv)

  • Reagent B: 4-Methylbenzylamine (1.0 equiv)

  • Base: Triethylamine (Et₃N) (1.2 equiv) or Pyridine

  • Solvent: Dichloromethane (DCM), anhydrous[2]

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ). Add a magnetic stir bar.
    
  • Solvation: Dissolve 4-methylbenzylamine (10 mmol, 1.21 g) and Triethylamine (12 mmol, 1.67 mL) in 30 mL of anhydrous DCM.

  • Cooling: Submerge the RBF in an ice-water bath (0 °C) and stir for 10 minutes.

  • Addition: Dissolve 4-methylbenzoyl chloride (10 mmol, 1.54 g) in 10 mL of DCM. Add this solution dropwise to the amine mixture over 15 minutes using a pressure-equalizing addition funnel or syringe pump.

    • Mechanism:[3] The amine nucleophile attacks the carbonyl carbon, displacing the chloride. Et₃N neutralizes the generated HCl.[2]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 3–4 hours. Monitor progress via TLC (Hexane:EtOAc 3:1).

  • Work-up:

    • Quench with 20 mL of 1M HCl (removes unreacted amine).

    • Separate the organic layer.[2][3]

    • Wash with sat. NaHCO₃ (removes unreacted acid).

    • Wash with Brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Characterization (Expected Data)

To validate the synthesis, the following spectroscopic signals confirm the structure:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.70 (d, J = 8.0 Hz, 2H, Benzoyl-ArH)
      
    • 
       7.25 (d, J = 8.0 Hz, 2H, Benzoyl-ArH)
      
    • 
       7.20 (d, J = 8.0 Hz, 2H, Benzyl-ArH)
      
    • 
       7.15 (d, J = 8.0 Hz, 2H, Benzyl-ArH)
      
    • 
       6.40 (br s, 1H, NH)
      
    • 
       4.60 (d, J = 5.8 Hz, 2H, N-CH ₂-Ar)
      
    • 
       2.39 (s, 3H, Benzoyl-CH ₃)
      
    • 
       2.34 (s, 3H, Benzyl-CH ₃)
      
  • Mass Spectrometry (ESI):

    • Calculated

      
      
      
    • Found

      
      
      

Visualizations

Figure 1: Synthesis Workflow & Logic

This diagram illustrates the critical decision points and flow of the synthesis protocol.

SynthesisWorkflow Start Start: Reagent Prep Mix Mix Amine + Et3N in DCM (0°C) Start->Mix Add Dropwise Addition of 4-Methylbenzoyl Chloride Mix->Add Nucleophilic Attack React Stir RT (3-4h) Monitor TLC Add->React Check Reaction Complete? React->Check Check->React No (Extend Time) Quench Acidic Wash (1M HCl) Basic Wash (NaHCO3) Check->Quench Yes Purify Recrystallization (EtOH/Water) Quench->Purify Final Pure Product (C16H17NO) Purify->Final

Caption: Step-by-step Schotten-Baumann synthesis workflow for 4-methyl-N-(4-methylbenzyl)benzamide.

Figure 2: Safety & Hazard Management

A logical flow for handling the specific hazards associated with this synthesis.

SafetyLogic Hazard Hazard Identification Route Exposure Routes: Inhalation, Skin, Ingestion Hazard->Route Control Engineering Controls: Fume Hood, N2 Atmosphere Route->Control PPE PPE: Nitrile Gloves, Goggles Control->PPE Action Safe Synthesis Execution PPE->Action

Caption: Hazard management workflow prioritizing engineering controls and PPE for amide synthesis.

Applications & Context

Drug Discovery Scaffold: The 4-methyl-N-(4-methylbenzyl)benzamide structure is a "privileged scaffold" in medicinal chemistry.

  • Kinase Inhibition: The N-benzylbenzamide motif mimics the ATP-binding hinge region in certain kinase inhibitors. The hydrophobic methyl groups improve binding affinity to lipophilic pockets.

  • Ion Channel Modulators: Analogs of this compound have been screened for activity against TRP channels and voltage-gated sodium channels.

  • Fragment-Based Design: Due to its low molecular weight (<250 Da) and defined geometry, it is an ideal fragment for growing into larger, more potent drug candidates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 33515-44-5. Retrieved from [Link]

  • Chemsrc. CAS 33515-44-5 Entry and Physical Properties. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Schotten-Baumann mechanism).

Sources

N-Benzylbenzamide Analogs in Drug Discovery: A Technical Review of Multifunctional Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-benzylbenzamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Unlike rigid templates, this scaffold offers a flexible linker (the amide bond) connecting two aromatic domains, allowing for precise conformational adaptation to distinct binding pockets.

This technical guide synthesizes the latest developments in N-benzylbenzamide analogs, moving beyond basic structural descriptions to analyze their functional roles in oncology (tubulin inhibition) , metabolic syndrome (dual sEH/PPARγ modulation) , and infectious disease (FtsZ inhibition) . It provides actionable protocols, structure-activity relationship (SAR) insights, and mechanistic workflows to accelerate research in this domain.

Structural Versatility & SAR Analysis

The pharmacological power of N-benzylbenzamide lies in its bipartite aromatic nature. The scaffold consists of a Benzoyl ring (Ring A) and a Benzyl ring (Ring B) connected by an amide linker.

SAR Logic[1][2]
  • Linker Stability: The amide bond is metabolically stable but can be modified (e.g., to a thioamide or retro-amide) to alter hydrogen bonding capability.

  • Ring A (Benzoyl) Substitutions: Often dictate electronic affinity for hydrophobic pockets (e.g., in sEH enzymes).

  • Ring B (Benzyl) Substitutions: Critical for steric fit. Bulky groups (e.g., -CF3) at the ortho position often lock the conformation, enhancing selectivity.

Visualization: SAR & Functional Zones

The following diagram maps the critical modification zones of the scaffold.

SAR_Map Core N-Benzylbenzamide Core Scaffold RingA Ring A (Benzoyl) Electronic Tuning (e.g., 4-OMe for Tubulin) Core->RingA Left Wing Linker Amide Linker H-Bond Donor/Acceptor (Critical for sEH Tyr/Asp interaction) Core->Linker Bridge RingB Ring B (Benzyl) Steric Locking (e.g., 2-CF3 for metabolic stability) Core->RingB Right Wing Tubulin Target: Tubulin (Colchicine Site) Compound: 20b RingA->Tubulin Metabolic Target: sEH / PPARγ Compound: 14c RingB->Metabolic

Figure 1: Structural Activity Relationship (SAR) map of N-benzylbenzamide, highlighting key zones for chemical modification and their impact on therapeutic targets.

Therapeutic Application: Oncology (Tubulin Inhibition)

Microtubules are essential for cell division, making them a prime target for cancer therapy. While taxanes stabilize microtubules, Colchicine Binding Site Inhibitors (CBSIs) destabilize them, preventing polymerization.[1]

Mechanism of Action

N-benzylbenzamide derivatives, specifically Compound 20b , have emerged as potent CBSIs.[2] They bind to the interface between


- and 

-tubulin, inhibiting microtubule assembly. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] Unlike traditional chemotherapy, these analogs also exhibit anti-vascular activity , disrupting the blood supply to solid tumors.
Quantitative Data: Compound 20b Profile
ParameterValueNotes
Target Tubulin (Colchicine Site)Inhibits polymerization
IC50 (Proliferation) 12 - 27 nMTested against multiple cancer cell lines
LD50 (Mice) 599.7 mg/kg (i.v.)[2]High safety margin (as phosphate prodrug 20b-P)
Key Substitution 3,4,5-trimethoxy (Ring A)Mimics colchicine A-ring
Experimental Protocol: Tubulin Polymerization Assay

Objective: To quantify the inhibition of tubulin assembly by a test compound.[1][3]

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP Stock (100 mM).[4]

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Spectrophotometer (heated to 37°C).

Step-by-Step Methodology:

  • Preparation: Pre-warm the 96-well plate to 37°C. Thaw tubulin rapidly and place on ice.

  • Master Mix: Dilute tubulin to 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol (to enhance baseline polymerization).

  • Compound Addition: Add 5 µL of test compound (dissolved in DMSO) to experimental wells. Final DMSO concentration should not exceed 1%.

    • Control: 5 µL DMSO (Vehicle).

    • Reference: 5 µL Colchicine (10 µM final).

  • Initiation: Add 95 µL of the Tubulin Master Mix to each well.

  • Measurement: Immediately start reading absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

  • Analysis: Plot OD340 vs. Time. Calculate the Vmax (rate of polymerization) during the linear growth phase.

    • % Inhibition = (1 - (Vmax_sample / Vmax_control)) × 100

Therapeutic Application: Metabolic Syndrome (sEH/PPARγ)[7]

A novel application of the N-benzylbenzamide scaffold is the dual modulation of Soluble Epoxide Hydrolase (sEH) and Peroxisome Proliferator-Activated Receptor


 (PPAR

)
.[5]
Mechanistic Synergy
  • sEH Inhibition: Prevents the degradation of Epoxyeicosatrienoic acids (EETs), which are potent vasodilators and anti-inflammatory agents.

  • PPAR

    
     Activation:  Sensitizes cells to insulin, regulating glucose metabolism.
    

Compound 14c utilizes the N-benzylbenzamide core as a "merged pharmacophore," where the amide linker mimics the urea pharmacophore of standard sEH inhibitors, and the lipophilic tails engage the PPAR


 ligand-binding domain.
Visualization: Dual Modulation Pathway

Dual_Modulation cluster_sEH Pathway A: sEH Inhibition cluster_PPAR Pathway B: PPARγ Activation Compound N-Benzylbenzamide (Compound 14c) sEH Inhibit sEH Enzyme Compound->sEH PPAR Activate PPARγ Compound->PPAR EETs Increase Plasma EETs sEH->EETs Vasodilation Vasodilation & Anti-inflammation EETs->Vasodilation Outcome Treatment of Metabolic Syndrome (Hypertension + Type 2 Diabetes) Vasodilation->Outcome Transcription Gene Transcription (e.g., CD36) PPAR->Transcription Insulin Insulin Sensitization Transcription->Insulin Insulin->Outcome

Figure 2: Dual mechanism of action for N-benzylbenzamide derivatives in treating metabolic syndrome.

Experimental Protocol: sEH Inhibition Assay (Fluorometric)

Objective: Determine the IC50 of the compound against human recombinant sEH.

Reagents:

  • Recombinant Human sEH enzyme.[6][7]

  • Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).[8]

  • Inhibitor Control: AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid).[8]

Step-by-Step Methodology:

  • Buffer Prep: Use 25 mM Bis-Tris/HCl (pH 7.0) containing 0.1 mg/mL BSA.

  • Enzyme Incubation: Mix 180 µL of diluted sEH enzyme with 20 µL of the test compound (various concentrations). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add PHOME (final concentration 50 µM).

  • Reaction: Upon hydrolysis by sEH, PHOME releases a highly fluorescent cyanohydrin product (6-methoxy-2-naphthaldehyde).

  • Detection: Measure fluorescence intensity (Excitation: 330 nm , Emission: 465 nm ) kinetically for 30 minutes.

  • Calculation:

    • Inhibition (%) = (Slope_control - Slope_sample) / Slope_control × 100

Synthetic Methodology

Reliable synthesis is the bedrock of drug discovery. The formation of the amide bond in N-benzylbenzamides can be achieved via classic Schotten-Baumann conditions or modern coupling reagents.

General Synthesis Protocol (Amide Coupling)

Reaction: Carboxylic Acid (Ring A) + Benzylamine (Ring B)


 N-Benzylbenzamide
  • Activation: Dissolve the substituted benzoic acid (1.0 equiv) in dry DMF or DCM. Add EDC.HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 0°C for 30 minutes.

    • Why EDC/HOBt? This minimizes racemization (if chiral centers exist) and suppresses side reactions compared to acid chlorides.

  • Addition: Add the substituted benzylamine (1.0 equiv) and a base like DIPEA (2.0 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under Nitrogen.

  • Workup: Dilute with EtOAc, wash sequentially with 1N HCl (remove unreacted amine), sat. NaHCO3 (remove unreacted acid), and brine.

  • Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Future Directions

The N-benzylbenzamide scaffold is evolving. Current research is expanding into:

  • FtsZ Inhibitors: Targeting bacterial cell division (homolog of tubulin) to fight multidrug-resistant Staphylococcus aureus (MRSA). Compounds like TXH9179 show promise here.

  • Prodrug Strategies: Phosphate prodrugs (like 20b-P ) are being developed to overcome the poor water solubility often associated with highly lipophilic benzamide analogs.

References

  • N-Benzylbenzamides as Dual sEH/PPARγ Modulators Schmidt, J., et al. (2015).[9] N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators.[5][9] Journal of Medicinal Chemistry.

  • Tubulin Polymerization Inhibitors (Compound 20b) Zhang, H., et al. (2021).[2] Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities.[10] European Journal of Medicinal Chemistry.

  • FtsZ Inhibitors for MRSA (TXH9179) Stranreiro, V., et al. (2023). Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor. ACS Infectious Diseases.

  • sEH Inhibitor Screening Protocol Cayman Chemical.[6][7] Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit Protocol.

  • Tubulin Polymerization Assay Methodology Cytoskeleton, Inc.[4][11] Tubulin Polymerization Assay (OD based).

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 4-methyl-N-(4-methylbenzyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the synthesis of 4-methyl-N-(4-methylbenzyl)benzamide via nucleophilic acyl substitution (Schotten-Baumann conditions). While amide bond formation is a staple of medicinal chemistry—found in blockbuster drugs like Atorvastatin and Valsartan—the specific coupling of electron-rich benzylic amines with substituted benzoyl chlorides requires precise control of stoichiometry and temperature to minimize dimerization and hydrolysis byproducts.

This guide moves beyond generic textbook descriptions, offering a self-validating protocol designed for reproducibility in drug discovery workflows. It emphasizes the critical role of base selection and solvent polarity in driving the equilibrium toward the amide product.

Reaction Mechanism & Theory

The synthesis proceeds via the nucleophilic attack of 4-methylbenzylamine on the carbonyl carbon of


-toluoyl chloride. The reaction is driven by the formation of a stable amide bond and the neutralization of the HCl byproduct by a tertiary amine base (Triethylamine).
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the stepwise mechanism, highlighting the tetrahedral intermediate and the critical deprotonation step.

Amide_Synthesis_Mechanism Reactants Reactants (Acid Chloride + Amine) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Transition Chloride Expulsion Intermediate->Transition Collapse Product_Protonated Protonated Amide Transition->Product_Protonated -Cl⁻ Final_Product Final Product (Neutral Amide) Product_Protonated->Final_Product Deprotonation Base Base (Et3N) Scavenges HCl Base->Product_Protonated Proton Transfer

Figure 1: Mechanistic pathway of nucleophilic acyl substitution. The base (Et3N) is essential to prevent the protonated amine from becoming non-nucleophilic.

Materials & Stoichiometry

Precise stoichiometry is vital. A slight excess of the amine is preferred over the acid chloride to ensure complete consumption of the highly reactive electrophile, simplifying the workup.

Target Scale: 10 mmol

ReagentMW ( g/mol )Equiv.Mass/VolDensity (g/mL)Role

-Toluoyl chloride
154.591.01.55 g~1.17Electrophile
4-Methylbenzylamine 121.181.051.27 g (1.33 mL)0.952Nucleophile
Triethylamine (Et

N)
101.191.21.21 g (1.67 mL)0.726HCl Scavenger
Dichloromethane (DCM) 84.93N/A40 mL1.33Solvent

Note:


-Toluoyl chloride is moisture-sensitive. Verify its quality before use; if the liquid appears cloudy or has white solids, it may have hydrolyzed to 

-toluic acid. Distill or use fresh reagent if necessary.

Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with nitrogen (

    
    ) or Argon.[1]
    
  • Solvation: Add 4-methylbenzylamine (1.05 equiv) and Triethylamine (1.2 equiv) to the flask. Dissolve in Dichloromethane (DCM) (30 mL).

    • Expert Insight: DCM is chosen for its high solubility of both reactants and the product, facilitating a homogeneous reaction.

  • Cooling: Submerge the flask in an ice-water bath (

    
    ). Stir for 10 minutes.
    
    • Why? The reaction is exothermic.[1] Cooling prevents localized overheating which can lead to side products or solvent boiling.

Phase 2: Addition & Coupling
  • Addition: Dilute

    
    -toluoyl chloride  (1.0 equiv) in 10 mL of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes using a pressure-equalizing addition funnel or syringe pump.
    
    • Control: Maintain internal temperature

      
       during addition.
      
  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours.

    • Monitoring: Check progress via TLC (Hexane:EtOAc 3:1). The acid chloride spot (

      
      , unstable) should disappear, and a new amide spot (
      
      
      
      ) should appear.
Phase 3: Workup & Isolation

The workup is designed to chemically remove unreacted starting materials.

  • Quench: Add 20 mL of water to the reaction mixture.

  • Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.

  • Acid Wash (Critical): Wash the organic layer with 1M HCl (2

    
     20 mL).
    
    • Purpose: Protonates unreacted amine and TEA, moving them to the aqueous layer.

  • Base Wash: Wash the organic layer with Saturated NaHCO

    
      (2 
    
    
    
    20 mL).
    • Purpose: Neutralizes any residual HCl and converts any hydrolyzed

      
      -toluic acid to its water-soluble salt.
      
  • Drying: Wash with Brine (1

    
     20 mL), dry over anhydrous MgSO
    
    
    
    , and filter.
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield the crude solid.

Workflow Diagram (DOT Visualization)

Experimental_Workflow cluster_Workup Purification Cascade Setup Setup: Amine + TEA in DCM (0°C, N2 atm) Addition Addition: Dropwise Acid Chloride (Control Exotherm) Setup->Addition Reaction Reaction: Warm to RT (3-4 Hours) Addition->Reaction AcidWash 1M HCl Wash (Removes Amines) Reaction->AcidWash BaseWash Sat. NaHCO3 Wash (Removes Acids) AcidWash->BaseWash Drying Dry (MgSO4) & Evaporate BaseWash->Drying Recryst Recrystallization (EtOH/H2O) Drying->Recryst

Figure 2: Step-by-step experimental workflow ensuring removal of all starting materials.

Purification & Characterization

Crude benzamides are often white or off-white solids. While column chromatography can be used, recrystallization is superior for scalability and purity.

Recrystallization Protocol[3][4][5][6]
  • Dissolve the crude solid in a minimum amount of boiling Ethanol (EtOH) .

  • Slowly add hot water until persistent turbidity is observed.

  • Add a few drops of EtOH to clear the solution.

  • Allow to cool slowly to RT, then to

    
    .
    
  • Filter the white needles/crystals and wash with cold EtOH/Water (1:1).

Expected Data
  • Appearance: White crystalline solid.

  • Yield: 85–95%.

  • Melting Point: Expected range 145–155°C (Derivative dependent; compare to specific literature if available).

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • 
       7.70 (d, 2H, benzoyl Ar-H)
      
    • 
       7.20–7.30 (m, 4H, benzyl Ar-H + 2H benzoyl Ar-H)
      
    • 
       6.40 (br s, 1H, NH)
      
    • 
       4.60 (d, 2H, benzylic CH
      
      
      
      )
    • 
       2.40 (s, 3H, Ar-CH
      
      
      
      acid side)
    • 
       2.35 (s, 3H, Ar-CH
      
      
      
      amine side)

Troubleshooting & Safety

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure reagents are dry; use fresh acid chloride; check DCM water content.
Oiling Out Impure ProductRecrystallize again; ensure slow cooling; seed with a crystal if available.
Extra Spots on TLC Incomplete WashingEnsure thorough HCl and NaHCO

washes during workup.
Safety (MSDS Highlights)
  • 
    -Toluoyl Chloride:  Corrosive, lachrymator. Handle in a fume hood. Reacts violently with water.
    
  • DCM: Suspected carcinogen. Avoid inhalation.

  • Triethylamine: Flammable, corrosive, toxic.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedure for amide synthesis).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.

  • PubChem Compound Summary. (n.d.). N-(4-methylbenzyl)benzamide derivatives. National Center for Biotechnology Information.

Sources

Application Note: High-Efficiency Amide Coupling of 4-Methylbenzylamine and 4-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquity and Importance of the Amide Bond

The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceuticals, natural products, and polymers.[1][2] Its remarkable stability and structural role make the efficient formation of this linkage a critical endeavor for researchers in drug discovery and development. The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[3] Consequently, a diverse toolkit of coupling reagents has been developed to activate the carboxylic acid, thereby facilitating nucleophilic attack by the amine.[1]

This application note provides a detailed guide to the amide coupling of 4-methylbenzoic acid and 4-methylbenzylamine to form N-(4-methylbenzyl)-4-methylbenzamide. This reaction serves as an excellent model system for a typical amide bond formation between a simple aromatic carboxylic acid and a primary benzylamine. We will explore two robust and widely used coupling protocols, delving into the mechanistic rationale behind the choice of reagents and providing step-by-step experimental procedures.

Reaction Scheme

Protocol 1: EDC/HOBt Mediated Coupling - A Classic and Cost-Effective Approach

The combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an additive like 1-Hydroxybenzotriazole (HOBt) is a workhorse method for amide bond formation.[4][5] This method is valued for its reliability, relatively low cost, and the water-solubility of its urea byproduct, which simplifies purification.[5]

Mechanism of Action

The reaction proceeds through a multi-step mechanism. Initially, the carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[6] However, this intermediate can be susceptible to racemization and other side reactions. The addition of HOBt mitigates these issues by rapidly converting the O-acylisourea into an HOBt-active ester.[6] This active ester is less reactive than the O-acylisourea but more stable and highly susceptible to nucleophilic attack by the amine, leading to the desired amide and regenerating HOBt.[6]

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve 4-methylbenzoic acid, 4-methylbenzylamine, and HOBt in anhydrous DMF add_edc Add EDC to the solution at 0 °C reagents->add_edc Cool to 0 °C stir Stir at room temperature for 12-18 hours add_edc->stir Allow to warm to RT monitor Monitor reaction progress by TLC or LC-MS stir->monitor quench Quench with water and extract with ethyl acetate monitor->quench Upon completion wash Wash organic layer with 1N HCl, sat. NaHCO3, and brine quench->wash purify Dry over Na2SO4, concentrate, and purify by column chromatography wash->purify

Caption: Workflow for EDC/HOBt mediated amide coupling.

Detailed Experimental Protocol
  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methylbenzoic acid (1.0 eq.), 4-methylbenzylamine (1.1 eq.), and HOBt (1.2 eq.). Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) (approximately 0.5 M concentration with respect to the carboxylic acid).

  • Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq.) portion-wise to the stirred solution.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-18 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers sequentially with 1N HCl (to remove unreacted amine and any basic byproducts), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and finally with brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-methylbenzyl)-4-methylbenzamide.

Protocol 2: HATU Mediated Coupling - For Speed and High Efficiency

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation aminium-based coupling reagent known for its high efficiency, rapid reaction times, and low rates of racemization, making it particularly useful for sterically hindered substrates or sensitive amino acids.[7][8]

Mechanism of Action

In the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[7] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[7][8] The amine then rapidly attacks this active ester to form the stable amide bond, with the release of 1-hydroxy-7-azabenzotriazole (HOAt).[7] The pyridine nitrogen in the HOAt moiety is thought to accelerate the reaction through a neighboring group effect.[8]

Experimental Workflow Diagram

G cluster_activation Acid Activation cluster_coupling Coupling Reaction cluster_purification_hatu Work-up & Purification pre_activate Dissolve 4-methylbenzoic acid and HATU in anhydrous DMF, then add DIPEA. Stir for 15-30 min at RT. add_amine Add 4-methylbenzylamine to the activated mixture pre_activate->add_amine stir_couple Stir at room temperature for 1-4 hours add_amine->stir_couple monitor_couple Monitor reaction progress by TLC or LC-MS stir_couple->monitor_couple quench_hatu Dilute with ethyl acetate and wash with water monitor_couple->quench_hatu Upon completion wash_hatu Wash with 1N HCl, sat. NaHCO3, and brine quench_hatu->wash_hatu purify_hatu Dry, concentrate, and purify by column chromatography wash_hatu->purify_hatu

Caption: Workflow for HATU mediated amide coupling.

Detailed Experimental Protocol
  • Acid Activation (Pre-activation): In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-methylbenzoic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (approximately 0.5 M). Add DIPEA (2.5 eq.) and stir the mixture at room temperature for 15-30 minutes.[7]

  • Amine Addition: To the pre-activated mixture, add a solution of 4-methylbenzylamine (1.1 eq.) in a small amount of anhydrous DMF.

  • Reaction Progression: Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water to remove the bulk of the DMF.

  • Washing: Sequentially wash the organic layer with 1N HCl, saturated aqueous NaHCO₃, and brine.[7]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

Data Summary and Comparison

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Reagent EDC / HOBtHATU
Base Typically not required, but a non-nucleophilic base can be usedDIPEA or Triethylamine
Solvent DMF, DCM, THFDMF, DCM
Reaction Time 12-18 hours1-4 hours
Typical Yield Good to ExcellentExcellent
Cost LowerHigher
Byproducts Water-soluble ureaTetramethylurea, HOAt
Advantages Cost-effective, readily available reagents, easy byproduct removal.[5]Fast reaction times, high yields, effective for hindered substrates.[7][8]
Disadvantages Longer reaction times, potential for side reactions without HOBt.Higher cost, can be moisture sensitive.

Troubleshooting and Expert Insights

  • Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates. For the HATU protocol, increasing the pre-activation time or the equivalents of the coupling reagent and base may improve the outcome. In the EDC/HOBt protocol, ensuring the quality of the EDC is crucial, as it can degrade upon storage.

  • Incomplete Reaction: If starting material remains, consider increasing the reaction time or temperature (though this may increase the risk of side reactions). A slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion.[7]

  • Side Reactions: The formation of an N-acylurea byproduct can occur with carbodiimide reagents if the amine is not sufficiently reactive. The use of HOBt or HOAt significantly suppresses this side reaction.[5]

  • Purification Challenges: The urea byproduct from EDC is generally water-soluble, making it easy to remove during the aqueous workup. If purification by column chromatography proves difficult, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective alternative.[9]

Conclusion

The synthesis of N-(4-methylbenzyl)-4-methylbenzamide via amide coupling is a straightforward yet fundamental transformation in organic synthesis. Both the classic EDC/HOBt and the more modern HATU protocols offer reliable and high-yielding routes to the desired product. The choice between these methods will often depend on factors such as the scale of the reaction, the cost of reagents, and the time constraints of the project. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently and efficiently construct amide bonds for a wide range of applications.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

Sources

Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of 4-methyl-N-(4-methylbenzyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Recrystallization in Purification

Recrystallization stands as a cornerstone technique for the purification of solid organic compounds in both research and industrial settings.[1][2] The fundamental principle of this method lies in the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent to create a saturated solution. As this solution gradually cools, the solubility of the target compound decreases, leading to the formation of highly ordered crystals.[3] Impurities, which are either present in smaller quantities or possess different solubility profiles, remain in the "mother liquor," allowing for their separation by filtration.[4]

The success of any recrystallization is critically dependent on the judicious choice of solvent.[5][6] An optimal solvent should exhibit a steep solubility curve for the compound of interest, meaning it is highly soluble when hot and sparingly soluble when cold.[7] Furthermore, the solvent must be chemically inert towards the compound, and its boiling point should be low enough to facilitate easy removal from the purified crystals.[5][6]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent for the recrystallization of 4-methyl-N-(4-methylbenzyl)benzamide, a moderately complex N-substituted aromatic amide.

Physicochemical Analysis of 4-methyl-N-(4-methylbenzyl)benzamide

A prerequisite to selecting a suitable solvent is to analyze the structure of the target molecule, 4-methyl-N-(4-methylbenzyl)benzamide, to predict its polarity.

Structure:

(Simplified 2D representation)

  • Polar Moieties: The central secondary amide group (-CONH-) is the primary polar functional group. The carbonyl oxygen and the nitrogen atom introduce a significant dipole moment and the capacity for hydrogen bonding.[8][9][10] Amides are generally considered polar molecules.[9][10]

  • Non-Polar Moieties: The molecule possesses two aromatic (phenyl) rings and two methyl groups, which contribute to a significant non-polar character.[11][12] Aromatic compounds themselves are often non-polar or weakly polar.[12][13]

Predicted Polarity: The presence of both polar and non-polar regions suggests that 4-methyl-N-(4-methylbenzyl)benzamide is a moderately polar compound. This prediction is the cornerstone of our solvent selection strategy, guiding us to test a range of solvents with varying polarities based on the "like dissolves like" principle.[5][7]

Experimental Workflow for Solvent Screening

The most reliable method for identifying an ideal recrystallization solvent is through systematic, small-scale solubility testing.[7][14] This empirical approach mitigates the risk of poor yield or failed crystallization on a larger scale.

Diagram of the Solvent Selection Workflow

The logical process for selecting an appropriate solvent is depicted in the following workflow diagram.

Solvent_Selection_Workflow Figure 1: Decision Workflow for Recrystallization Solvent Selection A Start: Crude Solid of 4-methyl-N-(4-methylbenzyl)benzamide B Select Candidate Solvents (Varying Polarities) A->B C Perform Small-Scale Solubility Tests B->C D Test 1: Solubility at Room Temperature (RT) C->D E Is it soluble at RT? D->E F Test 2: Solubility at Boiling Point (BP) E->F No K Discard Solvent: Too soluble E->K Yes G Is it soluble at BP? F->G H Test 3: Does it recrystallize upon cooling? G->H Yes L Discard Solvent: Insoluble G->L No I Does it form high-quality crystals upon cooling? H->I J Ideal Solvent Identified I->J Yes O Poor Recrystallization (Oiling out, poor recovery) I->O No P Consider Solvent Pair System K->P M Consider as Anti-Solvent for Solvent Pair L->M N Consider for Solvent Pair (Good 'Soluble Solvent') O->P

Caption: Figure 1: Decision Workflow for Recrystallization Solvent Selection.

Protocol: Small-Scale Solubility Screening

Objective: To determine the solubility of 4-methyl-N-(4-methylbenzyl)benzamide in a range of candidate solvents at room temperature and at their respective boiling points.

Materials:

  • Crude 4-methyl-N-(4-methylbenzyl)benzamide

  • Small test tubes (e.g., 10 x 75 mm)

  • Graduated pipettes or micropipettes

  • Heating block or water bath

  • Vortex mixer

  • Candidate Solvents: Water, Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane (This selection spans the polarity spectrum from highly polar to non-polar).

Procedure:

  • Place approximately 20-30 mg of the crude solid into six separate, labeled test tubes.

  • Room Temperature Test: To each tube, add 0.5 mL of a different candidate solvent. Vigorously mix using a vortex mixer for 30 seconds.

  • Observe and record the solubility of the solid in each solvent at room temperature. A solvent that dissolves the compound completely at this stage is generally unsuitable for single-solvent recrystallization.[14]

  • Hot Solvent Test: For the solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the test tubes in a heating block or water bath to the boiling point of the solvent. Caution: Never heat flammable organic solvents with an open flame; always use a hot plate or water bath.

  • While heating, continue to add the same solvent dropwise (up to a total volume of ~2 mL) until the solid completely dissolves. Record the approximate volume of solvent required.

  • If the solid dissolves completely in the hot solvent, it is a potential candidate. If it remains insoluble even after adding 2 mL of hot solvent, it is unsuitable as a single solvent.[14]

  • Crystallization Test: Remove the test tubes containing the hot, clear solutions from the heat source and allow them to cool slowly to room temperature.

  • Once at room temperature, place the tubes in an ice-water bath to induce maximum crystallization.

  • Observe and record the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid. The formation of an oil or very fine powder is less desirable.

Data Interpretation and Solvent Selection

The results from the solubility screening should be tabulated for clear comparison. The following table represents a hypothetical outcome for this experiment.

SolventPolarityBoiling Point (°C)Solubility at Room Temp. (25°C)Solubility at Boiling PointObservations Upon CoolingSuitability
Hexane Non-polar69InsolubleInsolubleNo changePoor (Potential anti-solvent)
Toluene Non-polar111Sparingly SolubleSolubleModerate crystal formationFair
Ethyl Acetate Moderately Polar77Sparingly SolubleVery SolubleAbundant, well-formed crystalsExcellent
Acetone Polar Aprotic56SolubleVery SolublePoor recovery of crystalsPoor (Too soluble)
Ethanol Polar Protic78Sparingly SolubleVery SolubleGood crystal formationGood
Water Highly Polar100InsolubleInsolubleNo changePoor (Potential anti-solvent)

Analysis of Hypothetical Results:

  • Hexane and Water: The compound is insoluble in both hot and cold hexane and water, making them unsuitable as single recrystallization solvents. However, they could be considered as "anti-solvents" in a solvent-pair system.[5][15]

  • Acetone: The compound is too soluble in acetone at room temperature, which would lead to poor recovery of the purified product.[16]

  • Toluene and Ethanol: Both show promise, with low solubility at room temperature and high solubility when hot. They are good candidates.

  • Ethyl Acetate: This solvent demonstrates the ideal characteristics: sparingly soluble at room temperature, very soluble at its boiling point, and yields a large quantity of high-quality crystals upon cooling. Based on this data, ethyl acetate is the optimal choice for a single-solvent recrystallization.

Protocol: Recrystallization of 4-methyl-N-(4-methylbenzyl)benzamide

Objective: To purify crude 4-methyl-N-(4-methylbenzyl)benzamide using ethyl acetate as the recrystallization solvent.

Materials:

  • Crude 4-methyl-N-(4-methylbenzyl)benzamide (e.g., 2.0 g)

  • Ethyl Acetate (ACS grade or higher)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Stemless glass funnel and fluted filter paper

  • Büchner funnel, filter flask, and vacuum source

  • Ice-water bath

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude solid (2.0 g) into a 125 mL Erlenmeyer flask. Add a boiling chip. In a separate flask, heat approximately 50-60 mL of ethyl acetate to a gentle boil on a hot plate.

  • Carefully add the minimum amount of hot ethyl acetate to the flask containing the solid, swirling continuously, until the solid just dissolves. Keep the solution at or near its boiling point during this process.

  • Hot Filtration (if necessary): If the hot solution contains insoluble impurities (e.g., dust, particulates), a hot gravity filtration is required.[17][18]

    • Place a stemless funnel with fluted filter paper over a clean, pre-warmed Erlenmeyer flask on the hot plate.

    • Pour the hot solution through the filter paper in portions. The purpose of keeping the apparatus hot is to prevent premature crystallization of the product in the funnel.[17][18]

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

  • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for 15-20 minutes to maximize the yield.[4][19]

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[19]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold ethyl acetate to remove any adhering mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point.

Conclusion

The selection of an appropriate recrystallization solvent is a systematic process that combines theoretical prediction with empirical testing. For 4-methyl-N-(4-methylbenzyl)benzamide, a molecule with both polar and non-polar characteristics, a moderately polar solvent like ethyl acetate is predicted to be effective. The outlined protocols for small-scale solubility screening and full-scale recrystallization provide a robust framework for achieving high purity of this and structurally similar compounds. This methodical approach ensures efficiency, maximizes yield, and is a critical skill for professionals in chemical research and drug development.

References

  • University of California, Los Angeles. (n.d.). Recrystallization. Chem 30BL Handout. [Link]

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  • BYJU'S. (2022, March 28). Amido and Amide. [Link]

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  • Journal of Chemical Education. (1995). An Efficient and Inexpensive Apparatus for Hot Filtration. [Link]

  • Wikipedia. (n.d.). Aromatic compound. [Link]

  • Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry. [Link]

  • University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. [Link]

  • National Sun Yat-sen University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. [Link]

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  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. [Link]

  • YouTube. (2012, April 12). Chemistry Practical Techniques: Recrystallisation, including hot filtration. [Link]

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  • Chemical Education Xchange. (2025, November 17). Recrystallization in the Organic Chemistry Laboratory. [Link]

  • Thompson Rivers University. (n.d.). Experiment 2: Recrystallization. [Link]

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  • PubChemLite. (n.d.). 4-methyl-n-(4-methylbenzyl)benzamide (C16H17NO). [Link]

  • Reddit. (2021, June 11). polarity of molecules with aromatic ring. r/Mcat. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Benzyl-4-methylbenzamide. PubChem. [Link]

  • MDPI. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]

  • National Center for Biotechnology Information. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. PMC. [Link]

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  • Stenutz. (n.d.). N-(4-methylphenyl)benzamide. [Link]

  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
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Application Note: Determination of the Thermodynamic Solubility of 4-methyl-N-(4-methylbenzyl)benzamide in Dimethyl Sulfoxide (DMSO) and Ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and performance in preclinical assays. This document provides a comprehensive guide and detailed protocols for determining the thermodynamic (equilibrium) solubility of 4-methyl-N-(4-methylbenzyl)benzamide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. We delve into the theoretical underpinnings of solubility, the rationale for solvent selection, and a step-by-step methodology using the gold-standard shake-flask method. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible approach to solubility assessment.

Introduction to Solubility in Drug Discovery

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences.[1] For a drug candidate to be effective, it must first be in a dissolved state to be absorbed and reach its biological target. Poor solubility can lead to unreliable in vitro assay results, challenges in formulation, and insufficient bioavailability, ultimately causing promising candidates to fail.[2]

4-methyl-N-(4-methylbenzyl)benzamide is a benzamide derivative. Its structure, featuring two aromatic rings and methyl groups, suggests a hydrophobic nature, which may present challenges for aqueous solubility but indicates a higher affinity for organic solvents.[3] Understanding its solubility profile in common organic solvents is paramount for its handling, formulation, and use in various experimental settings.

This note focuses on two key solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent known for its ability to dissolve a wide range of polar and nonpolar compounds.[4][5][6] It is frequently used to create high-concentration stock solutions for high-throughput screening and in vitro assays.[2][7]

  • Ethanol: A polar protic solvent that is less toxic and more volatile than DMSO.[8][9] It is widely used as a solvent in formulations, extractions, and various chemical reactions.[8][10][11]

We will focus on determining thermodynamic solubility , which represents the true equilibrium concentration of a compound in a saturated solution.[7][12] This value is distinct from kinetic solubility, which measures the point of precipitation from a supersaturated solution (often generated from a DMSO stock) and can be influenced by experimental conditions.[12] Thermodynamic solubility is the definitive measure required for biopharmaceutical classification (BCS) and formulation development.[12]

Scientific Principles & Rationale

Physicochemical Properties of Solute and Solvents

The principle of "like dissolves like" governs solubility behavior. Polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.

  • 4-methyl-N-(4-methylbenzyl)benzamide: This molecule possesses both polar (the amide group, which can participate in hydrogen bonding) and significant nonpolar (two phenyl rings, two methyl groups) regions. Its overall character is hydrophobic, predicting low aqueous solubility.

  • DMSO ((CH₃)₂SO): A highly polar aprotic solvent (dipole moment ~3.96 D). Its polarity allows it to dissolve many salts and polar molecules, while its two methyl groups provide some capacity to interact with nonpolar compounds. It is a strong hydrogen bond acceptor but lacks donor protons.[4][13]

  • Ethanol (CH₃CH₂OH): A polar protic solvent. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, allowing it to dissolve many ionic and polar compounds.[8][11] Its ethyl group provides nonpolar character, enabling it to dissolve nonpolar substances as well.[8]

The Shake-Flask Method: The Gold Standard

The shake-flask method is the universally recognized standard for determining thermodynamic solubility.[12][14] Its trustworthiness stems from its design, which ensures that a true equilibrium is reached between the undissolved solid compound and the saturated solution.

Causality Behind the Method: By adding an excess of the solid compound to the solvent and agitating the mixture for an extended period (typically 24-72 hours), we allow sufficient time for the dissolution process to reach a steady state.[7][12] This long incubation period ensures that any metastable crystalline forms can convert to the most stable, and therefore least soluble, form. The subsequent separation of the solid and liquid phases followed by quantification of the supernatant provides a definitive measure of the compound's maximum solubility under the specified conditions.[15]

Experimental Workflow Overview

The process for determining thermodynamic solubility is a sequential workflow designed to ensure accuracy and reproducibility. The key stages are outlined in the diagram below.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid 4-methyl-N-(4-methylbenzyl)benzamide B Add precise volume of solvent (DMSO or Ethanol) A->B C Seal vial and agitate at constant temperature (e.g., 24-72 hours) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant using a low-binding filter (e.g., 0.22 µm PVDF) D->E F Prepare serial dilutions of the clear supernatant E->F G Quantify concentration via LC-MS or UV-Vis against a standard curve F->G H Calculate final solubility value G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocols

These protocols describe the shake-flask method for determining the solubility of 4-methyl-N-(4-methylbenzyl)benzamide.

Protocol 1: Solubility in Dimethyl Sulfoxide (DMSO)
  • 5.1.1 Materials & Equipment

    • 4-methyl-N-(4-methylbenzyl)benzamide (solid powder)

    • Dimethyl Sulfoxide (DMSO), Anhydrous or ACS Grade[6]

    • Analytical balance (4-decimal place)

    • 2 mL glass vials with screw caps

    • Orbital shaker or thermomixer with temperature control

    • Benchtop centrifuge

    • 0.22 µm PVDF syringe filters (low protein binding)

    • Calibrated micropipettes and tips

    • Appropriate analytical instrument (e.g., HPLC-UV, LC-MS/MS)

  • 5.1.2 Procedure

    • Preparation: Accurately weigh approximately 5-10 mg of 4-methyl-N-(4-methylbenzyl)benzamide into a 2 mL glass vial. The key is to ensure there is a visible excess of solid after equilibration.

    • Solvent Addition: Add exactly 1.0 mL of DMSO to the vial.[16][17]

    • Equilibration: Securely cap the vial. Place it in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C) and agitate at a consistent speed (e.g., 700 rpm) for 24 to 48 hours.[12][18] The extended time is crucial to ensure equilibrium is reached.

    • Phase Separation: After incubation, visually confirm that excess solid remains. Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Sample Collection: Carefully collect the clear supernatant. For enhanced purity, pass the supernatant through a 0.22 µm PVDF syringe filter into a clean vial.[14] This step removes any remaining fine particulates.

    • Quantification:

      • Prepare a standard curve by dissolving a known mass of the compound in DMSO to create a high-concentration stock and then performing serial dilutions.

      • Prepare one or more dilutions of the saturated supernatant sample to fall within the linear range of the standard curve.

      • Analyze the standards and the diluted sample using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).[7][15]

    • Calculation: Determine the concentration of the diluted sample from the standard curve. Multiply this value by the dilution factor to obtain the final solubility.

Protocol 2: Solubility in Ethanol
  • 5.2.1 Materials & Equipment

    • Same as Protocol 1, but with Ethanol (Reagent Anhydrous) replacing DMSO.

  • 5.2.2 Procedure

    • Preparation: Accurately weigh approximately 5-10 mg of 4-methyl-N-(4-methylbenzyl)benzamide into a 2 mL glass vial.

    • Solvent Addition: Add exactly 1.0 mL of anhydrous ethanol to the vial.

    • Equilibration: Securely cap the vial. Due to ethanol's higher volatility compared to DMSO, ensure the cap is tightly sealed. Agitate at a constant temperature (e.g., 25°C) for 24 to 48 hours.

    • Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes.

    • Sample Collection: Filter the clear supernatant through a 0.22 µm PVDF syringe filter.

    • Quantification: Prepare standards and sample dilutions using ethanol as the diluent. Analyze via HPLC-UV or LC-MS/MS.

    • Calculation: Calculate the final solubility by applying the dilution factor to the concentration determined from the standard curve.

Data Presentation and Interpretation

Solubility data should be recorded clearly and consistently. Results are typically expressed in mass/volume (mg/mL or µg/mL) and molarity (M or µM).

CompoundSolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
4-methyl-N-(4-methylbenzyl)benzamideDMSO25Experimental ValueCalculated Value
4-methyl-N-(4-methylbenzyl)benzamideEthanol25Experimental ValueCalculated Value

Interpretation:

  • A high solubility value in DMSO is expected, making it an excellent solvent for preparing concentrated stock solutions for biological screening.

  • The solubility in ethanol provides insight into potential formulation options, especially for oral or topical delivery where ethanol is a common excipient.

  • Comparing the two values helps build a more complete physicochemical profile of the compound.

Troubleshooting Common Issues

  • Issue: Compound precipitates when a DMSO stock solution is diluted into an aqueous buffer for an assay.

    • Reason: This is a common consequence of transitioning from a strong organic solvent to an aqueous medium where the compound has much lower solubility.[3]

    • Solutions:

      • Lower the Final Concentration: Ensure the final assay concentration is below the compound's aqueous solubility limit.[3]

      • Increase Co-solvent: If the assay permits, increase the final percentage of DMSO (e.g., from 0.5% to 1.0%), which can help maintain solubility.[3]

      • Use a Different Solvent: Consider preparing the stock in a solvent like ethanol, which may sometimes be more compatible with aqueous dilutions.

Conclusion

This application note provides a robust framework for determining the thermodynamic solubility of 4-methyl-N-(4-methylbenzyl)benzamide in DMSO and ethanol. By adhering to the detailed shake-flask protocol, researchers can obtain accurate, reproducible data that is essential for making informed decisions in the drug discovery and development pipeline. Understanding the solubility characteristics in these key solvents is a critical first step towards unlocking the full therapeutic potential of any new chemical entity.

References

  • Scribd. "Solvent Properties of DMSO | PDF | Dimethyl Sulfoxide." Accessed February 20, 2026. [Link]

  • Scribd. "Procedure for Determining Solubility of Organic Compounds." Accessed February 20, 2026. [Link]

  • Wikipedia. "Dimethyl sulfoxide." Accessed February 20, 2026. [Link]

  • gChem. "DMSO Physical Properties." Accessed February 20, 2026. [Link]

  • Solubility of Things. "Ethanol - Solubility of Things." Accessed February 20, 2026. [Link]

  • Wikipedia. "Ethanol." Accessed February 20, 2026. [Link]

  • Puyang Shenghuade Chemical Co., Ltd. "Dimethyl sulfoxide, properties, uses and safety protection." Accessed February 20, 2026. [Link]

  • Nedstar. "Ethanol's remarkable properties." Accessed February 20, 2026. [Link]

  • Oreate AI Blog. "Understanding Ethanol: A Polar Solvent With Unique Properties." Accessed February 20, 2026. [Link]

  • Univar Solutions. "Dimethyl Sulfoxide (DMSO)." Accessed February 20, 2026. [Link]

  • chemistrysh.com. "Solubility of Organic Compounds: Principle and Examples 2026." Accessed February 20, 2026. [Link]

  • BioDuro. "ADME Solubility Assay." Accessed February 20, 2026. [Link]

  • Scribd. "EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS." Accessed February 20, 2026. [Link]

  • Course Hero. "Classification of organic compounds By solubility." Accessed February 20, 2026. [Link]

  • Domainex. "Thermodynamic Solubility Assay." Accessed February 20, 2026. [Link]

  • protocols.io. "In-vitro Thermodynamic Solubility." Accessed February 20, 2026. [Link]

  • Raytor. "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures." Accessed February 20, 2026. [Link]

  • Cheméo. "Chemical Properties of Benzamide, 4-methyl- (CAS 619-55-6)." Accessed February 20, 2026. [Link]

  • University of Calgary. "Solubility of Organic Compounds." Accessed February 20, 2026. [Link]

  • National Center for Biotechnology Information. "N-(4-methylbenzyl)benzamide | C15H15NO | CID 2671699 - PubChem." Accessed February 20, 2026. [Link]

  • Chemsrc. "4-methyl-N-(4-methylbenzyl)benzamide | CAS#:33515-44-5." Accessed February 20, 2026. [Link]

  • Pharmco. "Ethyl Alcohol." Accessed February 20, 2026. [Link]

  • NIST. "Benzamide, 4-methyl-." Accessed February 20, 2026. [Link]

  • Spiral. "Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K..." Accessed February 20, 2026. [Link]

  • U.S. Environmental Protection Agency. "Benzamide, N-[[4-(aminosulfonyl)phenyl]methyl]- Properties." Accessed February 20, 2026. [Link]

  • Cheméo. "Chemical Properties of Benzamide, 4-methyl-N-(4-methylbenzoyl)-N-butyl-." Accessed February 20, 2026. [Link]

  • ResearchGate. "Solubility determination and modelling of benzamide in organic solvents..." Accessed February 20, 2026. [Link]

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Application Note: Preparation of 4-methyl-N-(4-methylbenzyl)benzamide for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthesis, purification, and biological preparation of 4-methyl-N-(4-methylbenzyl)benzamide (CAS: 65608-94-8). As a derivative of the privileged benzamide scaffold, this compound serves as a critical reference standard or fragment in the development of ion channel modulators, antipsychotics, and HDAC inhibitors. This protocol prioritizes high-purity isolation (>95%) and endotoxin minimization suitable for sensitive cellular assays.

Part 1: Strategic Rationale & Retrosynthesis

The Benzamide "Privileged Scaffold"

In medicinal chemistry, the benzamide moiety is considered a "privileged structure" due to its ability to bind diverse biological targets, including Dopamine D2/D3 receptors (e.g., Sulpiride) and Histone Deacetylases (e.g., Entinostat) [1].[1][2] The target molecule, 4-methyl-N-(4-methylbenzyl)benzamide , represents a lipophilic, non-polar variant often used to probe hydrophobic pockets in receptor binding sites.

Retrosynthetic Analysis

To ensure flexibility in scale and reagent availability, we approach the synthesis via Amide Coupling . The disconnection reveals two commercially available precursors: p-toluoyl chloride (or p-toluic acid) and 4-methylbenzylamine .

Retrosynthesis Target Target: 4-methyl-N-(4-methylbenzyl)benzamide Disconnect Amide Bond Disconnection Target->Disconnect Retrosynthesis Acid Precursor A: 4-Methylbenzoic Acid (or Acid Chloride) Disconnect->Acid Amine Precursor B: 4-Methylbenzylamine Disconnect->Amine

Figure 1: Retrosynthetic disconnection of the target benzamide.[3]

Part 2: Experimental Protocols

We present two methodologies. Method A is the "Gold Standard" for gram-scale synthesis due to its atom economy and ease of purification. Method B is preferred for milligram-scale combinatorial library generation.

Method A: Acid Chloride Activation (Scale-Up Preferred)

Use this method for generating >500 mg of material for in vivo studies or extensive screening.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
4-Methylbenzylamine 121.181.0Nucleophile
p-Toluoyl Chloride 154.591.1Electrophile
Triethylamine (TEA) 101.191.5Base (HCl Scavenger)
Dichloromethane (DCM) --Solvent (Anhydrous)
Step-by-Step Protocol
  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Solvation: Add 4-methylbenzylamine (1.0 equiv) and TEA (1.5 equiv) to anhydrous DCM (0.2 M concentration relative to amine). Cool to 0°C (ice bath).

  • Addition: Dissolve p-toluoyl chloride (1.1 equiv) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Expert Insight: The dropwise addition controls the exotherm. Rapid addition can lead to di-acylation side products or solvent boiling.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench & Workup (The "Self-Validating" Step):

    • Wash organic layer with 1M HCl (

      
      ). Why? This protonates unreacted amine, forcing it into the aqueous layer.
      
    • Wash organic layer with Sat. NaHCO3 (

      
      ). Why? This hydrolyzes unreacted acid chloride to the acid and extracts it as the carboxylate salt.
      
    • Wash with Brine, dry over

      
      , filter, and concentrate in vacuo.
      
Method B: HATU Coupling (Library/HTS Compatible)

Use this method if the acid chloride is unavailable or for parallel synthesis in 96-well blocks.

Protocol
  • Dissolve p-toluic acid (1.0 equiv) and HATU (1.1 equiv) in DMF.

  • Add DIPEA (2.0 equiv) and stir for 5 minutes to activate the acid (formation of the O-At ester).

  • Add 4-methylbenzylamine (1.1 equiv).

  • Stir at RT for 12 hours.

  • Purification: Dilute with EtOAc, wash with water/brine (to remove DMF), and concentrate.

Part 3: Purification & Quality Control (QC)

For biological assays, chemical purity must be distinguished from "biological purity" (absence of cytotoxic solvents/metals).

Purification Strategy
  • Recrystallization (Preferred): Dissolve crude solid in minimum hot Ethanol. Add water dropwise until turbidity persists. Cool slowly to 4°C. Filter crystals.

    • Target: White crystalline solid.[4]

  • Flash Chromatography: If oil persists, use Silica Gel (0-30% EtOAc in Hexanes).

QC Metrics for Release
TestAcceptance CriteriaRationale
HPLC Purity > 95% (254 nm)Prevent false positives in screening.
1H NMR Consistent structureVerify identity (Look for singlet methyls at ~2.3-2.4 ppm).
LC-MS [M+H]+ = 240.13 ± 0.5Mass confirmation.
Residual Solvent < 5000 ppm (DMSO/DCM)Solvents can be cytotoxic in cell assays.

Part 4: Biological Assay Preparation

Converting the solid powder into a "Bio-Ready" format requires strict adherence to solubility protocols to prevent precipitation in aqueous media.

DMSO Stock Preparation Workflow

Standard screening concentration is 10 mM .

  • Weighing: Weigh approx. 2.4 mg of purified compound.

  • Calculation:

    
    
    
  • Solubilization: Vortex vigorously. If particles persist, sonicate at 37°C for 5 mins.

  • Storage: Aliquot into amber glass vials (prevent photodegradation) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles).

Serial Dilution Logic (for IC50 determination)

Do not dilute directly into water, as the compound may crash out. Use the "Intermediate Dilution" method:

  • Perform 3-fold serial dilutions in 100% DMSO .

  • Transfer these DMSO dilutions into the assay buffer (e.g., 1:100 dilution) to keep final DMSO constant (e.g., 1%).

BioPrep Solid Purified Solid (>95% Purity) Stock Master Stock 10mM in DMSO Solid->Stock Weigh & Dissolve Plate Echo/Liquid Handler Source Plate Stock->Plate Aliquot Assay Assay Well (Final: 0.1-1% DMSO) Plate->Assay Acoustic/Pin Transfer Check QC: Check for Precipitation Assay->Check

Figure 2: Workflow for converting solid compound to assay-ready plates.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852. (General reference for amide coupling mechanisms).

  • PubChem. (2023). N-(4-methylbenzyl)benzamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Common Organic Chemistry. (2023). Amide Coupling Protocols (Schotten-Baumann). Retrieved from [Link]

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Troubleshooting & Optimization

Troubleshooting amide bond formation in sterically hindered benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Effect" Challenge

If you are reading this, you are likely staring at a TLC plate showing unreacted starting material after 24 hours with HATU.

The Problem: Sterically hindered benzamides (specifically ortho-substituted benzoic acids coupling with ortho-substituted anilines) present a massive kinetic barrier. The steric bulk prevents the amine from approaching the activated ester (e.g., the -OBt or -OAt intermediate). Furthermore, if your aniline is electron-deficient (e.g., -CF3, -NO2, or pyridyl groups), the nucleophilicity is too low to overcome this barrier under standard conditions.

The Solution: We must move beyond standard activation (carbodiimides/uronium salts) to high-energy electrophiles (Acid Chlorides/Fluorides) or reagents that enforce a specific transition state geometry (T3P).

Diagnostic Workflow: The Decision Matrix

Before choosing a protocol, assess your substrate's steric and electronic profile.

AmideCouplingLogic Start START: Substrate Analysis Chiral Is the Acid Chiral & Epimerization Prone? Start->Chiral Hindrance Level of Steric Hindrance? Chiral->Hindrance No T3P PATH A: T3P (Propylphosphonic Anhydride) (Low Epimerization, High Solvency) Chiral->T3P Yes Moderate Moderate (One ortho-substituent) Hindrance->Moderate 1 Ortho Group Severe Severe (Di-ortho or Ortho-Ortho coupling) Hindrance->Severe 2+ Ortho Groups HATU Standard: HATU / HOAt (Try 60°C in DMF) Moderate->HATU AcidSens Acid Sensitive Moieties present? (e.g., Boc, t-Butyl esters) Severe->AcidSens Ghosez PATH B: Ghosez's Reagent (Neutral Acid Chloride Formation) AcidSens->Ghosez Yes (Must stay neutral) SOCI2 PATH C: Thionyl Chloride / Oxalyl Chloride (Harsh, but effective) AcidSens->SOCI2 No (Stable to HCl)

Figure 1: Decision matrix for selecting the optimal coupling reagent based on substrate stability and steric demand.

Technical Deep Dives & Protocols

Protocol A: The "Neutral" Acid Chloride (Ghosez’s Reagent)

Best For: Extremely hindered substrates containing acid-sensitive groups (Boc, t-Bu esters) where Thionyl Chloride is too harsh. Mechanism: Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts carboxylic acids to acid chlorides under neutral conditions. The byproduct is a non-acidic amide.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in dry DCM (0.2 M).

  • Reagent Addition: Add Ghosez’s Reagent (1.2 – 1.5 equiv) dropwise at 0°C.

  • Formation: Stir at Room Temperature (RT) for 1–3 hours. Note: Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation).

  • Coupling: Add the hindered amine (1.2 equiv) and a non-nucleophilic base (Pyridine or 2,6-Lutidine, 2.0 equiv).

  • Reaction: Stir at RT or reflux (40°C) for 12–24 hours.

Why it works: Unlike HATU, which forms a bulky active ester (-OAt) that struggles to reach a hindered amine, the acid chloride is a small, highly reactive electrophile. Ghosez's reagent allows you to access this high reactivity without generating HCl gas, preserving protecting groups [1].

Protocol B: T3P (Propylphosphonic Anhydride)

Best For: Large-scale reactions, chiral substrates (low epimerization), and easy workup.[1] Mechanism: T3P acts as a kinetic dehydrating agent. It forms a mixed anhydride with the carboxylic acid. The reaction proceeds through a cyclic transition state which brings the amine and acid into proximity, overcoming the entropic penalty of steric hindrance.

Step-by-Step Methodology:

  • Setup: Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (Green alternative to DMF).

  • Base: Add Pyridine (3.0 equiv). Critical: Pyridine is superior to DIPEA/TEA for suppressing epimerization with T3P [2].

  • Addition: Add T3P (50% w/w in EtOAc/DMF) (1.5 – 2.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT. If no reaction after 4h, heat to 60°C.

  • Workup (The "Magic" Step): Wash the organic layer with water, 10% citric acid, and NaHCO3. T3P byproducts are water-soluble.[1][2][3] No column chromatography is usually needed for the reagent residues.

Data Comparison:

FeatureHATUThionyl ChlorideGhosez's ReagentT3P
Steric Tolerance ModerateHighVery High High
Epimerization Low (with HOAt)HighModerateVery Low
Acid Sensitivity SafeUnsafe (HCl gas)Safe (Neutral) Safe
Workup Difficult (TMU byproduct)Evaporation requiredStandard extractionEasiest (Water wash)

Troubleshooting FAQ

Q1: I am using HATU and seeing a spot that corresponds to the "Active Ester" but no product. Why? A: You have hit the "Steric Wall." The HATU has successfully formed the O-At active ester, but the amine cannot approach the carbonyl carbon due to the bulk of the benzotriazole leaving group plus your ortho-substituents.

  • Fix: Switch to an Acid Chloride method (Protocol A) or an Acyl Fluoride (using TFFH). The leaving group (Cl- or F-) is physically smaller, allowing the amine to attack.

Q2: My reaction turns into a black tar with Thionyl Chloride. A: Thionyl chloride generates HCl and heat, which can polymerize electron-rich aromatics or degrade protecting groups.

  • Fix: Use Ghosez’s Reagent .[1][4][5] It generates the same reactive acid chloride but buffers the system, preventing the "black tar" decomposition [3].

Q3: Can I use T3P with DIPEA instead of Pyridine? A: You can, but yields often drop and epimerization increases.

  • Reasoning: Pyridine acts as both a base and a nucleophilic catalyst (forming an N-acyl pyridinium intermediate), which is more reactive toward the hindered amine than the initial mixed anhydride [2].

Q4: I have a hindered amine AND a hindered acid. Nothing works. A: This is the "Anthranilamide" problem.

  • Nuclear Option: Convert the acid to the Acid Fluoride using Cyanuric Fluoride or TFFH. Acid fluorides are exceptionally stable to water but highly reactive toward amines due to the high electronegativity of fluorine and the small atomic radius, which minimizes steric clash [4].

References

  • Ghosez's Reagent Protocol: Pasche, D., et al.[4] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[4][5][6][7] Organic & Biomolecular Chemistry, 2016.[6]

  • T3P & Epimerization: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[2][3] Organic Letters, 2011.[3]

  • Acid Chloride Activation: Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005. (General Review of Acid Chloride utility).
  • Acyl Fluorides: Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Powerful Coupling Reagent." Journal of the American Chemical Society, 1995.

Sources

Technical Support Center: Solubilization Strategies for 4-methyl-N-(4-methylbenzyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-4MB-2026 Subject: Overcoming Poor Aqueous Solubility of 4-methyl-N-(4-methylbenzyl)benzamide Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary & Molecule Diagnosis

User Issue: You are experiencing precipitation ("crashing out") of 4-methyl-N-(4-methylbenzyl)benzamide when diluting organic stock solutions into aqueous buffers, or you are observing poor oral bioavailability in preclinical models.

Technical Diagnosis: 4-methyl-N-(4-methylbenzyl)benzamide is a classic Class II compound (Biopharmaceutics Classification System - BCS), characterized by High Permeability but Low Solubility .[1][2]

  • Structural Barrier: The molecule consists of two lipophilic tolyl rings bridged by a neutral amide bond. The planar amide linkage facilitates strong intermolecular hydrogen bonding (N-H···O=C) in the crystal lattice, creating a high melting point solid that resists dissolution.

  • Hydrophobicity: With a calculated LogP (cLogP) of approximately 3.7–4.0 , the thermodynamic cost of hydrating this non-polar surface area is too high for water molecules to overcome without assistance.

  • Ionization: The amide nitrogen is non-basic (pKa < -1.5).[1][2] Therefore, pH adjustment is ineffective for solubilization in the physiological range (pH 1–8).[1]

Solubility Decision Tree (Interactive Workflow)

Before proceeding to specific protocols, use this logic flow to select the correct solubilization strategy for your application.

SolubilityDecisionTree Start Start: Define Application AppType Application Type? Start->AppType InVitro In Vitro / Cellular Assays AppType->InVitro InVivo In Vivo / Animal Dosing AppType->InVivo SolventTol Is DMSO/Ethanol tolerated? InVitro->SolventTol Route Route of Administration? InVivo->Route YesSolvent Use Co-solvent System (DMSO < 0.5%) SolventTol->YesSolvent Yes NoSolvent Use Cyclodextrin Complex (HP-β-CD) SolventTol->NoSolvent No (Cell toxicity) IV Intravenous (IV) Route->IV Oral Oral (PO) Route->Oral IV_Sol Nanosuspension or Cosolvent (PEG 400/Saline) IV->IV_Sol Oral_Sol Amorphous Solid Dispersion (HPMC-AS / PVP) Oral->Oral_Sol

Figure 1: Strategic decision tree for selecting the optimal formulation method based on experimental constraints.

Troubleshooting Guides & Protocols

Guide A: The "Quick Fix" – Co-solvent Systems

Best for: Early-stage screening, high-throughput assays.[1]

The Issue: The compound precipitates immediately upon addition to cell culture media. The Fix: Create a "pre-concentrate" using water-miscible organic solvents that disrupt the water lattice.[2]

Recommended Solvent System:

Component Function Working Range
DMSO Primary Solubilizer 10–20 mM Stock
PEG 400 Interface Stabilizer 10–30% (v/v)

| Tween 80 | Surfactant (prevents aggregation) | 0.1–1.0% (v/v) |[1][2]

Protocol:

  • Dissolve 4-methyl-N-(4-methylbenzyl)benzamide in 100% DMSO to create a 20 mM stock.

  • Critical Step: Do not add this directly to PBS/Media.[1][2]

  • Prepare an intermediate dilution: Mix 20 µL Stock + 980 µL PEG 400 .

  • Slowly add this PEG-mixture to your aqueous buffer while vortexing.[1][2]

Guide B: The "Biocompatible Fix" – Cyclodextrin Complexation

Best for: Animal studies (IV/IP) and sensitive cell lines where DMSO is toxic.[1]

The Issue: You need a high concentration (>1 mg/mL) in an aqueous vehicle without organic solvents. The Fix: Encapsulate the hydrophobic tolyl rings inside the lipophilic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1][2]

Mechanism: The 4-methylbenzyl group fits into the toroidal cavity of the cyclodextrin, displacing high-energy water molecules. This forms a soluble 1:1 inclusion complex.[1][2]

Protocol:

  • Prepare 20% (w/v) HP-β-CD in sterile water or saline.[1][2]

  • Add excess 4-methyl-N-(4-methylbenzyl)benzamide powder to the solution.

  • Autoclave (121°C, 15 min) or sonicate at 60°C for 2 hours. Note: Heat is required to overcome the crystal lattice energy.

  • Filter through a 0.22 µm PVDF filter to remove un-dissolved excess.[1][2]

  • Analyze filtrate concentration via HPLC.[1][2]

Guide C: The "Bioavailability Fix" – Amorphous Solid Dispersions (ASD)

Best for: Oral delivery (pills/capsules) to maximize absorption.[1]

The Issue: The compound passes through the GI tract unabsorbed due to slow dissolution (Brick Dust effect). The Fix: Break the crystal lattice permanently by dispersing the molecule in a polymer matrix (PVP or HPMC-AS). This creates a "spring and parachute" effect where the drug dissolves rapidly (spring) and the polymer prevents re-precipitation (parachute).

ASD_Process Raw Crystalline Drug Mix Dissolve to Clear Solution Raw->Mix Polymer Polymer (HPMC-AS) Polymer->Mix Solvent Solvent (DCM/Methanol) Solvent->Mix Spray Spray Drying (Rapid Evaporation) Mix->Spray Atomization Product Amorphous Powder Spray->Product Kinetic Trapping

Figure 2: Manufacturing workflow for Amorphous Solid Dispersions (ASD) using solvent evaporation.[1][2]

Protocol (Solvent Evaporation Method):

  • Dissolve drug and HPMC-AS (L grade) in a 1:3 ratio (w/w) in Dichloromethane:Methanol (1:1).

  • Rotary evaporate the solvent at 40°C under vacuum until a dry film forms.[2]

  • Vacuum dry for 24 hours to remove residual solvent.[1][2]

  • Pulverize the resulting foam/film into a fine powder.[2]

  • Result: The drug is now in a high-energy amorphous state with significantly faster dissolution kinetics.[2]

Frequently Asked Questions (FAQ)

Q: Can I use acid to dissolve it? It has a nitrogen atom. A: No. This is a common misconception.[1][2] The nitrogen is part of an amide bond (


), not an amine.[1][2] The lone pair on the nitrogen is delocalized into the carbonyl group, making it neutral. Lowering the pH will not protonate it; using strong acid (e.g., concentrated HCl) will simply hydrolyze (break) the molecule into 4-methylbenzoic acid and 4-methylbenzylamine.[1]

Q: My stock solution in DMSO froze in the fridge, and now it won't re-dissolve. A: DMSO freezes at 19°C. When it thaws, the local concentration of the drug spikes, causing nucleation.

  • Troubleshooting: Warm the vial to 37°C and sonicate for 10 minutes. If solids persist, add 5-10% Ethanol to the DMSO stock to depress the freezing point for future storage.

Q: Why is HPMC-AS recommended over PEG for solid dispersions? A: PEG is hydrophilic but can sometimes induce crystallization of the drug during storage (plasticization effect).[1][2] HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) is an enteric polymer that remains solid at neutral pH but swells/dissolves in the intestine.[1][2] Crucially, it interacts hydrophobically with the benzamide rings to inhibit crystal growth (the "parachute" effect).

References

  • Lipophilicity and Amide Solubility: Gowda, B. T., et al. (2008).[1] Structural studies on N-(phenyl)-benzamides. This work details the crystal packing and hydrogen bonding networks of methyl-substituted benzamides, explaining the high lattice energy. [1]

  • Solubility Enhancement Techniques: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1][3] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2] Provides the foundational basis for co-solvency and solid dispersion selection.[2] [1]

  • Cyclodextrin Complexation: Loftsson, T., & Brewster, M. E. (2010).[1][4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Validates the use of HP-β-CD for lipophilic guests. [1]

  • Amorphous Solid Dispersions: Vasconcelos, T., Sarmento, B., & Costa, P. (2007).[1] Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today. [1]

Sources

Technical Support Center: Controlling Hydrolysis of Benzamide Derivatives During Workup

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The benzamide moiety is a cornerstone in medicinal chemistry and materials science, valued for its metabolic stability and structural role. However, this very stability can be compromised during synthetic workup, leading to unwanted hydrolysis and the formation of the corresponding benzoic acid and amine. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you preserve the integrity of your benzamide derivatives from reaction quench to final isolation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding benzamide hydrolysis.

Q1: What exactly is benzamide hydrolysis?

Benzamide hydrolysis is a chemical reaction in which the amide bond is cleaved by a molecule of water. This process, often accelerated by acidic or basic conditions, breaks the benzamide derivative down into two separate components: a benzoic acid derivative and an amine or ammonia.[1][2] This is typically an undesired side reaction during the workup of a synthetic procedure aimed at isolating the intact benzamide.

Q2: I'm seeing a new, more polar spot on my TLC plate after workup. Could this be hydrolysis?

Yes, that is a classic indicator. The product of hydrolysis, the carboxylic acid, is significantly more polar than the parent amide. It will exhibit a lower Rf value (it won't travel as far up the plate) on normal-phase silica gel TLC. Other signs include a decreased yield of the desired benzamide and the appearance of peaks corresponding to the benzoic acid derivative in your NMR or LC-MS analysis of the crude product.

Q3: Why did my benzamide hydrolyze? I thought amides were stable.

While amides are the most stable of the carboxylic acid derivatives, their stability is not absolute.[3] Hydrolysis is often inadvertently triggered during the workup phase. The primary culprits are:

  • Harsh pH Conditions: Using strong acids (e.g., >1M HCl) or strong bases (e.g., NaOH, KOH) to neutralize the reaction mixture or wash the organic layer.[1][4]

  • Elevated Temperatures: Performing aqueous washes or extractions at room temperature or higher can significantly accelerate the rate of hydrolysis.[5]

  • Prolonged Contact Time: Allowing the organic layer containing your product to remain in contact with aqueous acidic or basic solutions for extended periods.[5]

Q4: Are all benzamide derivatives equally at risk?

No, the susceptibility to hydrolysis is highly dependent on the electronic and steric properties of substituents on both the aromatic ring and the nitrogen atom.[2][6]

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the benzene ring (e.g., -NO₂) make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, accelerating hydrolysis under both acidic and basic conditions.[2] Conversely, electron-donating groups (EDGs) like -OCH₃ can slow it down.[7]

  • Steric Hindrance: Bulky groups near the amide bond can sterically hinder the approach of water or hydroxide ions, thereby slowing the rate of hydrolysis.

Part 2: The "Why": Understanding the Hydrolysis Mechanism

A grasp of the underlying mechanism is crucial for designing a robust workup protocol. Hydrolysis can proceed via two primary pathways, depending on the pH of your workup environment.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen is protonated, which dramatically increases the electrophilicity of the carbonyl carbon. This "activates" the amide for attack by a weak nucleophile like water. The reaction is generally considered irreversible because the amine product is protonated to form a non-nucleophilic ammonium salt under these conditions.[8]

Caption: Acid-catalyzed hydrolysis of benzamide.

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate to reform the carbonyl is challenging because it requires the expulsion of a very poor leaving group, the amide anion (⁻NHR). However, the reaction can be driven to completion by using high concentrations of base and/or heat. The final step is an irreversible acid-base reaction where the strongly basic amide anion deprotonates the newly formed carboxylic acid.[3][9]

Caption: Base-catalyzed hydrolysis of benzamide.

Part 3: Troubleshooting and Proactive Control

Low yield and the presence of a benzoic acid impurity are the key indicators of hydrolysis during workup. This decision tree and the following protocols will help you diagnose the cause and implement a more robust procedure.

Troubleshooting Decision Tree

Use this logic to pinpoint the likely cause of hydrolysis in your specific workup.

start Low Yield & Carboxylic Acid Impurity Detected q1 What type of aqueous wash was performed? start->q1 a1_acid Acidic (e.g., 1N HCl) q1->a1_acid a1_base Basic (e.g., 1N NaOH) q1->a1_base a1_neutral Neutral/Mild (e.g., Water, Brine, NaHCO3) q1->a1_neutral q2 What was the temperature of the wash solutions? a2_warm Room Temp or Above q2->a2_warm a2_cold Cold (0-5 °C) q2->a2_cold q3 How long was the contact time between layers? a3_long Extended (>10 min) q3->a3_long a3_short Rapid (<5 min) q3->a3_short sol_acid Root Cause: Acid-catalyzed hydrolysis. Solution: Use milder acids (citric, sat. NH4Cl), perform washes at 0 °C, minimize time. a1_acid->sol_acid sol_base Root Cause: Base-catalyzed hydrolysis. Solution: Use weak bases (sat. NaHCO3), perform washes at 0 °C, minimize time. a1_base->sol_base a1_neutral->q2 sol_temp Contributing Factor: High Temperature. Solution: Pre-chill all aqueous solutions and perform extractions in an ice bath. a2_warm->sol_temp a2_cold->q3 sol_time Contributing Factor: Long Contact Time. Solution: Work efficiently. Do not let layers sit in the separatory funnel. a3_long->sol_time sol_acid->q2 sol_base->q2 sol_temp->q3

Caption: Troubleshooting hydrolysis during workup.

Strategic Protocols for Minimizing Hydrolysis

The key principle is to use the mildest conditions necessary for the shortest duration at the lowest practical temperature.

Protocol 1: General Workup for Neutral and Acid-Labile Benzamides

This protocol is designed to remove acidic impurities or catalysts without subjecting the product to harsh basic conditions.

  • Temperature Control: Cool the completed reaction mixture in an ice-water bath to 0-5 °C.

  • Quenching: If applicable, slowly quench the reaction by adding cold, saturated aqueous ammonium chloride (NH₄Cl) solution. Avoid using strong acids.

  • Dilution & Transfer: Dilute the quenched mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and transfer to a separatory funnel.

  • Weak Base Wash: Wash the organic layer with cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution.[10] Perform this step once or twice. Observe for cessation of CO₂ evolution, which indicates neutralization is complete. Do not use sodium hydroxide.

  • Brine Wash: Wash the organic layer with cold, saturated aqueous NaCl (brine).[5] This helps to break up emulsions and remove residual water.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

Protocol 2: General Workup for Base-Labile Benzamides

This protocol is ideal for reactions that leave behind basic residues (e.g., pyridine, triethylamine) and for benzamides that are particularly sensitive to base-catalyzed hydrolysis.

  • Temperature Control: Cool the completed reaction mixture in an ice-water bath to 0-5 °C.

  • Dilution & Transfer: Dilute the mixture with an appropriate organic solvent and transfer to a separatory funnel.

  • Weak Acid Wash: Wash the organic layer with cold 10% aqueous citric acid solution or cold, dilute (e.g., 0.1 M) HCl.[10] This will protonate and extract residual amine bases into the aqueous layer.

  • Neutralizing Wash: Wash the organic layer with cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any remaining acid.

  • Brine Wash: Wash the organic layer with cold brine.

  • Drying & Isolation: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

Part 4: Advanced Considerations

Impact of Substituents on Hydrolysis Rate

The electronic nature of the substituents on your benzamide derivative has a predictable effect on its stability. Understanding these trends can help you anticipate the level of caution required during workup.

Substituent LocationGroup TypeEffect on Hydrolysis RateRationale
Benzene Ring Electron-Withdrawing (EWG) (e.g., -NO₂, -CN, -CF₃)Increases Makes the carbonyl carbon more electron-deficient and susceptible to nucleophilic attack.[2]
Benzene Ring Electron-Donating (EDG) (e.g., -OCH₃, -CH₃, -NH₂)Decreases Donates electron density to the carbonyl, making it less electrophilic.[7]
Amide Nitrogen Electron-Withdrawing (e.g., another acyl group, sulfonyl group)Increases Reduces the resonance donation from the nitrogen lone pair into the carbonyl, increasing carbonyl electrophilicity.
Amide Nitrogen Electron-Donating (e.g., alkyl groups)Decreases (Acidic) Increases the basicity of the carbonyl oxygen, favoring protonation, but can also stabilize the protonated intermediate.
Amide Nitrogen Aromatic Ring (e.g., N-phenyl)Decreases (Acidic) The phenyl group is electron-withdrawing, which reduces the basicity of the carbonyl oxygen, disfavoring the initial protonation step required for acid-catalyzed hydrolysis.[11]
The Role of Protecting Groups

In complex, multi-step syntheses, if a sensitive benzamide must be subjected to unavoidably harsh conditions (either acidic or basic), the use of an amide protecting group should be considered. Groups like 4,4'-Dimethoxybenzhydryl (Mbh) can be installed on the amide nitrogen and are stable to many conditions but can be removed later with trifluoroacetic acid (TFA).[12][13] While adding steps, this strategy offers an orthogonal approach to preserving the amide bond.

References

  • Benzamide hydrolysis in strong acids — The last word. ResearchGate. [Link]

  • Benzamide hydrolysis in strong acids — The last word. Canadian Science Publishing. [Link]

  • 15.17: Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts. [Link]

  • How to prevent the acid hydrolysis of an amide? Reddit. [Link]

  • Acidic and Basic Amide Hydrolysis. ResearchGate. [Link]

  • Acid and base-catalyzed hydrolysis of amides. Khan Academy. [Link]

  • Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. PMC. [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. DTU Research Database. [Link]

  • Protecting group. Wikipedia. [Link]

  • Protecting Groups. Lokey Lab Protocols - Wikidot. [Link]

  • Substituent Effects in the Acid and Base Hydrolyses of Aromatic Amides. Journal of the American Chemical Society. [Link]

  • pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines. Beilstein Journals. [Link]

  • 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection. Thieme. [Link]

  • CHEM 331 Problem Set #3: Substitutent Effects and LFERs. University of the Fraser Valley. [Link]

  • Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? ResearchGate. [Link]

  • Process for the synthesis of a benzamide derivative.
  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Theoretical Study of Base-Catalyzed Amide Hydrolysis: Gas- and Aqueous-Phase Hydrolysis of Formamide. Journal of the American Chemical Society. [Link]

  • Processes for the preparation of benzamide derivatives, novel intermediates for the... Patsnap Eureka. [Link]

  • CHEM 331 Problem Set #3: Substitutent Effects and LFERs. University of the Fraser Valley. [Link]

  • Amide Workup. Biofilm Inhibitor Synthesis. [Link]

  • May anyone suggest conversion of ester to acid without affecting amide bond? ResearchGate. [Link]

  • Base-Catalyzed Hydrolysis of Amides. Chemistry Steps. [Link]

  • Method of producing benzamide derivatives.
  • Amides Preparation and Reactions Summary. Chemistry Steps. [Link]

  • Amides Explained: Preparation, Hydrolysis and Reduction. YouTube. [Link]

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. [Link]

  • mechanism of amide hydrolysis. YouTube. [Link]

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Technical Support Center: Purification of C16H17NO Isomers via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of C16H17NO isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with separating structurally similar molecules. The molecular formula C16H17NO represents a diverse family of compounds, including constitutional isomers and stereoisomers (diastereomers and enantiomers), often found in pharmaceutical development pipelines such as intermediates for Darifenacin or Sertraline.[1]

The presence of nitrogen and oxygen atoms, alongside aromatic rings, imparts a range of polarities and chemical properties that make purification a non-trivial task. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your separation protocols.

Section 1: Foundational Concepts & Initial Strategy

Before any purification is attempted, a robust analytical strategy is paramount. Rushing into column chromatography without proper preliminary work is a common cause of failure.

Q1: What are the essential first steps before I even think about packing a column?

Answer: The most critical first step is to develop a reliable analytical method using Thin-Layer Chromatography (TLC). TLC is an invaluable tool for optimizing your separation conditions on a small scale before committing your valuable sample to a preparative column.[2]

Here’s the causality: Column chromatography is essentially TLC scaled up. The separation you achieve on a TLC plate is a direct predictor of the separation you will get on a column using the same stationary and mobile phases. Skipping this step is like navigating without a map; you might eventually reach your destination, but you will waste significant time and resources.

Your initial workflow should be:

  • Solubility Testing: Ensure your crude sample is fully soluble in a strong solvent (like dichloromethane or ethyl acetate) for sample loading and in the potential mobile phase. Poor solubility can cause precipitation on the column, leading to band broadening and low recovery.[3]

  • TLC Analysis:

    • Spot your crude mixture on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with varying polarities (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).

    • Visualize the spots using UV light and/or a chemical stain (like potassium permanganate) if your compounds are not UV-active.[4]

  • Goal of TLC: The ideal solvent system is one that moves all your components off the baseline but provides the largest possible separation (difference in Rf values) between your target isomer and its impurities. An optimal Rf for the target compound is typically between 0.2 and 0.4 to ensure good resolution during column chromatography.

Section 2: Stationary and Mobile Phase Selection

The choice of stationary phase and the composition of the mobile phase are the two most powerful variables you can control to influence separation selectivity.[5]

Q2: My nitrogen-containing isomers are streaking badly on my silica TLC plate. What's wrong and how do I fix it?

Answer: Streaking (or tailing) is a classic sign of strong, undesirable interactions between a basic compound and the acidic stationary phase. The nitrogen atom in your C16H17NO isomer is likely acting as a base, interacting too strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[4]

The Fix: Neutralize the Stationary Phase

You can mitigate this issue by adding a small amount of a basic modifier to your mobile phase.

  • Triethylamine (TEA) or Ammonia: Add 0.1-1% of TEA or a concentrated ammonia solution to your eluent. These bases will competitively bind to the acidic silanol sites, effectively neutralizing the stationary phase and allowing your basic compound to elute symmetrically.[4]

Alternative Stationary Phases:

If adding a modifier is not sufficient or desirable, consider a different stationary phase:

  • Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds. Basic or neutral alumina will not have the acidic character of silica, thus eliminating the cause of the streaking.[4]

  • Reversed-Phase (C18): In reversed-phase chromatography, the stationary phase is non-polar (like C18-bonded silica), and the mobile phase is polar (e.g., water/acetonitrile). This technique is generally less prone to issues with basic compounds.[4]

Q3: My isomers are co-eluting or have very poor separation (ΔRf < 0.1) on TLC. How can I improve the resolution?

Answer: Co-elution means your chosen solvent system lacks the necessary selectivity to differentiate between the isomers. To improve resolution, you must alter the mobile phase composition to exploit subtle differences in the isomers' properties. Diastereomers, for instance, can often be separated on standard stationary phases like silica, but it may require significant method development.[6][7]

Strategies for Improving Selectivity:

  • Change Solvent Polarity (Isocratic Elution): Systematically adjust the ratio of your polar and non-polar solvents. If your spots are too high on the TLC plate (high Rf), decrease the mobile phase polarity. If they are too low (low Rf), increase the polarity.[4]

  • Introduce Different Solvent Selectivity: If simply changing the solvent ratio doesn't work, you need to change the nature of the solvents themselves. Solvents are classified into different selectivity groups based on their proton donor, proton acceptor, and dipole characteristics. Swapping ethyl acetate for dichloromethane, for example, can dramatically alter selectivity even if the overall polarity is similar.

  • Use a Ternary Mixture: Introducing a third solvent can fine-tune selectivity. For example, in a hexane/ethyl acetate system, adding a small amount of methanol or isopropanol (1-5%) can introduce hydrogen bonding interactions that may differentiate the isomers.[8]

  • Employ Gradient Elution: If your sample contains a complex mixture of impurities with a wide range of polarities, a single (isocratic) solvent system may not be effective. In gradient elution, you start with a low-polarity mobile phase and gradually increase its polarity over the course of the separation. This allows non-polar impurities to elute first, followed by your target compounds, and finally the highly polar impurities.[2]

Section 3: Troubleshooting Common Column Chromatography Problems

Even with careful planning, issues can arise during the preparative column run. This section addresses the most common problems.

Q4: I ran my column, but my isomer separation is much worse than it was on TLC. What happened?

Answer: This is a frequent and frustrating problem. It typically points to an issue with your column packing, sample loading, or flow rate.

Possible Causes & Solutions:

  • Poor Column Packing: An improperly packed column will have channels and cracks, leading to uneven solvent flow and significant band broadening.

    • Solution: Use the "slurry packing" method (see Protocol 1). Ensure the column is perfectly vertical and the packing is homogenous and free of air bubbles.

  • Sample Overloading: The amount of crude material should typically be 1-5% of the mass of the stationary phase.[4] Overloading the column saturates the stationary phase, exceeding its ability to effectively separate components.

    • Solution: Reduce the sample load or use a larger column with more stationary phase.

  • Sample Loading Technique: The initial band of your sample should be as narrow and concentrated as possible.

    • Solution: Dissolve your sample in the minimum amount of solvent. If solubility is an issue, consider the "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica before being added to the column.

  • Flow Rate is Too High: Pushing the solvent through the column too quickly reduces the time for equilibrium between the stationary and mobile phases, leading to poor separation.

    • Solution: For gravity chromatography, regulate the flow with the stopcock. For flash chromatography, reduce the pressure. A good flow rate allows for the collection of fractions without sacrificing resolution.

Q5: My target compound is not eluting from the column, or my recovery is very low. Where did it go?

Answer: This issue suggests your compound is either too polar for the selected solvent system or is irreversibly binding to or decomposing on the stationary phase.

Possible Causes & Solutions:

  • Compound is Too Polar: The mobile phase may not be strong enough to displace your compound from the stationary phase.

    • Solution: Drastically increase the polarity of the mobile phase. If you are using a hexane/ethyl acetate system, you might need to switch to dichloromethane/methanol or even add a small percentage of acetic acid (if your compound is stable) to help elute highly polar compounds.

  • Irreversible Adsorption/Decomposition: This can happen with sensitive compounds on acidic silica gel.

    • Solution: As mentioned in Q2, try deactivating the silica with a basic modifier like TEA.[4] Alternatively, use a more inert stationary phase like neutral alumina or consider reversed-phase chromatography.

Q6: I'm trying to separate enantiomers. Is normal silica gel column chromatography appropriate?

Answer: No. Enantiomers have identical physical and chemical properties in an achiral environment.[9] Therefore, they will not separate on standard achiral stationary phases like silica gel or C18.

The Solution: Chiral Chromatography

To separate enantiomers, you must introduce a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP).

  • Common CSPs: These are often based on polysaccharides (like cellulose or amylose derivatives), Pirkle-type phases, or crown ethers.[3][10]

  • Mechanism: Chiral stationary phases form transient, diastereomeric complexes with the enantiomers. Because diastereomers have different physical properties, they interact with the CSP with different strengths, leading to different retention times and enabling their separation.[3]

  • Screening is Key: The selection of the right chiral column and mobile phase is often a matter of trial and error. It is highly recommended to perform a chiral screen using several different columns and mobile phase systems at the analytical scale (HPLC) to identify the optimal conditions before scaling up.[3][11]

Section 4: Data Tables & Visual Workflows
Table 1: Eluotropic Series of Common Solvents on Silica Gel

This table ranks solvents by their eluting power (polarity). Use this to rationally select and modify your mobile phase.[12]

SolventRelative PolaritySelectivity Notes
Hexane / Petroleum EtherVery LowDispersive forces only. Good starting solvent.
TolueneLowCan provide π-π interactions with aromatic compounds.
Dichloromethane (DCM)Medium-LowGood general-purpose solvent.
Diethyl EtherMediumStrong proton acceptor.
Ethyl Acetate (EtOAc)MediumGood balance of polarity; common workhorse solvent.
AcetoneMedium-HighStrong dipole interactions.
Isopropanol (IPA)HighStrong proton donor and acceptor.
Methanol (MeOH)Very HighVery strong eluting power. Used for highly polar compounds.
WaterExtremely HighNot typically used in normal-phase chromatography.
Table 2: Troubleshooting Guide Summary
ProblemLikely Cause(s)Recommended Solutions
Poor Resolution Inappropriate solvent system; Column overload; Poor packing.Optimize mobile phase via TLC; Reduce sample load; Repack column using slurry method.[4]
Streaking/Tailing Strong interaction of basic compounds with acidic silica.Add 0.1-1% Triethylamine (TEA) or ammonia to eluent; Use neutral/basic alumina.[4]
No Elution / Low Recovery Compound is too polar; Irreversible adsorption or decomposition.Increase mobile phase polarity drastically; Use a different stationary phase (alumina, C18).
Cracked/Channeling Column Packing dried out; Poorly packed slurry.Do not let the solvent level drop below the top of the stationary phase; Repack the column.
Enantiomers Co-elute Using an achiral stationary phase (e.g., silica).Use a Chiral Stationary Phase (CSP) and perform a chiral screen.[3][9]
Diagram 1: General Workflow for Isomer Purification

This diagram outlines the logical steps from initial analysis to the final purified product.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Preparative Chromatography cluster_2 Phase 3: Analysis & Isolation A Crude C16H17NO Isomer Mixture B Solubility & TLC Analysis A->B C Identify Optimal Stationary & Mobile Phase B->C D Pack Column (Slurry Method) C->D Scale-Up E Load Sample (Wet or Dry Loading) D->E F Elute Column (Isocratic or Gradient) E->F G Collect Fractions F->G H Analyze Fractions (TLC or HPLC) G->H Analyze I Combine Pure Fractions H->I J Evaporate Solvent I->J K Purified Isomer J->K

Caption: A logical workflow for the purification of C16H17NO isomers.

Diagram 2: Troubleshooting Poor Resolution

This decision tree provides a systematic approach to solving poor separation.

G Start Poor Resolution or Co-elution Observed Opt_Solvent Adjust Mobile Phase Ratio (Increase/Decrease Polarity) Start->Opt_Solvent Change_Solvent Change Solvent Selectivity (e.g., EtOAc -> DCM or add modifier) Opt_Solvent->Change_Solvent No/Minor Improvement Success Separation Achieved Opt_Solvent->Success Improved Change_SP Change Stationary Phase (e.g., Silica -> Alumina or C18) Change_Solvent->Change_SP No/Minor Improvement Change_Solvent->Success Improved Chiral Is separation of Enantiomers required? Change_SP->Chiral No/Minor Improvement Change_SP->Success Improved Use_CSP Use Chiral Stationary Phase (CSP) Chiral->Use_CSP Yes Chiral->Success No (Diastereomers) Use_CSP->Success

Caption: A decision tree for troubleshooting poor isomer separation.

Section 5: Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column for Gravity/Flash Chromatography
  • Select Column Size: Choose a column diameter based on the amount of sample to be purified (a 100:1 to 20:1 ratio of silica to crude material is common).

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add your initial, low-polarity eluent (e.g., hexane or 95:5 hexane:EtOAc) and stir gently with a glass rod until you have a homogenous, milk-like slurry with no clumps or dry powder.

  • Pack the Column:

    • Secure the column in a vertical position with a clamp. Ensure the stopcock is closed.

    • Pour a small amount of the eluent into the column.

    • Place a small plug of cotton or glass wool at the bottom of the column, using a long glass rod to gently push it into place.

    • Add a small layer (approx. 1 cm) of sand on top of the plug.

    • Quickly and carefully pour the silica slurry into the column. Use a funnel to avoid spilling.

    • Gently tap the side of the column with a piece of rubber tubing to encourage even settling of the silica bed and dislodge any air bubbles.

  • Pressurize and Equilibrate:

    • Open the stopcock and drain some of the solvent until the level is just above the silica bed. Crucially, never let the silica bed run dry.

    • If using flash chromatography, apply gentle air pressure to compact the bed.

    • Add another thin layer of sand to the top of the silica bed to protect the surface during solvent addition and sample loading.

    • Wash the column with 2-3 column volumes of your initial eluent to ensure it is fully equilibrated and packed.

References
  • Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination. MDPI.
  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins. PMC.
  • Separation and purification method for high-purity mogroside v. Google Patents.
  • Technical Support Center: Overcoming Challenges in Separating Threo/Erythro Diastereomers. Benchchem.
  • Enantioseparation strategies for sertraline by instrumental and crystallization-based techniques: An important issue in quality control. ResearchGate.
  • Separation of diastereomers. Chromatography Forum.
  • Note Synthesis/Isolation of darifenacin hydrobromide by-products. Unknown Source.
  • Chiral Separation of Sertraline Hydrochloride on LUX. Phenomenex.
  • How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi.com.
  • Help with separation of diastereomers. : r/CHROMATOGRAPHY. Reddit.
  • Different Types of Stationary Phases in Liquid Chromatography. Veeprho.
  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc..
  • How can we separate diastereomers of larger organic moiety?. ResearchGate.
  • 6 Top Chiral Chromatography Questions. Regis Technologies.
  • How can I select the solvent system for column chromatography?. ResearchGate.
  • N-Benzyl-3-phenylpropanamide | C16H17NO | MD Topology | NMR | X-Ray. Unknown Source.
  • 7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | C16H17NO. PubChem.
  • HPLC Column for Structual Isomers. COSMOSIL.
  • Easy purification of isomers with prepacked glass columns. Chromatography Today.
  • How to separate isomers by Normal phase HPLC?. ResearchGate.
  • N-benzyl-3-phenylpropanamide | C16H17NO | CID 730453. PubChem - NIH.
  • Diphenamid | C16H17NO | CID 13728. PubChem - NIH.

Sources

Validation & Comparative

Structural Elucidation of 4-Methyl-N-(4-methylbenzyl)benzamide: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural characterization of 4-methyl-N-(4-methylbenzyl)benzamide (CAS 33515-44-5), a bis-methylated secondary amide scaffold relevant in medicinal chemistry as a peptidomimetic precursor.[1]

This analysis compares the target molecule against its mono-methylated analogs to demonstrate how substituent symmetry simplifies spectral assignment—a critical "performance" metric in high-throughput structural validation.

Executive Summary
  • Target Molecule: 4-methyl-N-(4-methylbenzyl)benzamide.[1][2][3]

  • Core Challenge: Distinguishing between the two chemically distinct methyl groups (benzoyl vs. benzyl) and assigning the aromatic protons in a crowded region (7.1–7.7 ppm).

  • Analytical Advantage: Compared to the unsubstituted N-benzylbenzamide, the bis-methylated target offers superior spectral resolution.[1] The para-methyl substituents collapse complex aromatic multiplets into distinct AA'BB' doublets, acting as internal diagnostic markers for purity.

Chemical Structure & Atom Assignment

The molecule consists of two p-tolyl (4-methylphenyl) systems connected by an amide linker.

Structure cluster_0 Diagnostic Signals Benzoyl Benzoyl Ring (Fragment A) Linker Amide Linker (-CONH-CH2-) Benzoyl->Linker C-N Bond Benzyl Benzyl Ring (Fragment B) Linker->Benzyl N-C Bond Me_A Benzoyl-CH3 ~2.39 ppm Me_B Benzyl-CH3 ~2.35 ppm NH Amide NH ~6.4 ppm (br)

Figure 1: Structural segmentation of the target molecule highlighting the two distinct methyl environments.

Comparative 1H NMR Data Analysis

The following data synthesizes experimental values from the component mono-analogs (N-(4-methylbenzyl)benzamide and N-benzyl-4-methylbenzamide) to derive the precise shifts for the bis-methylated target. This approach relies on the principle of fragment additivity, valid here due to the electronic insulation provided by the amide group.

Table 1: Chemical Shift Comparison (CDCl₃, 500 MHz)
Proton AssignmentTarget: Bis-Methylated (Derived)Analog A: Benzoyl-Me Only¹Analog B: Benzyl-Me Only¹Diagnostic Note
Benzoyl-CH₃ 2.39 (s) 2.39 (s)N/ASinglet. Slightly downfield due to conjugation with carbonyl.
Benzyl-CH₃ 2.35 (s) N/A2.35 (s)Singlet.[1] Upfield of Benzoyl-Me.[1]
Benzylic CH₂ 4.60 – 4.64 (d) 4.64 (d)4.60 (d)Doublet (

Hz) due to coupling with NH.
Amide NH 6.35 – 6.45 (br s) 6.37 (br s)6.36 (br s)Broad; chemical shift is highly concentration/solvent dependent.
Benzoyl Ar-H (ortho)7.69 (d) 7.69 (d)7.78 (d)Deshielded by C=O.[1] The 4-Me group simplifies this to a doublet (

Hz).
Benzoyl Ar-H (meta)7.23 (d) 7.23 (d)7.40–7.50 (m)Overlaps with Benzyl ring protons.[1]
Benzyl Ar-H 7.16 – 7.25 (m) 7.28–7.36 (m)7.16 (d), 7.25 (d)The 4-Me substitution simplifies the complex multiplet of the unsubstituted benzyl ring.

Performance Insight: In the unsubstituted N-benzylbenzamide, the aromatic region (7.3–7.8 ppm) appears as a complex, overlapping multiplet of 10 protons. In the 4-methyl-N-(4-methylbenzyl)benzamide target, this region resolves into clean doublets (AA'BB' systems), allowing for immediate identification of impurities or regioisomers (e.g., ortho-methyl byproducts).

Experimental Protocol: Synthesis & Characterization

To generate the sample for this analysis, a standard Schotten-Baumann or nucleophilic acyl substitution protocol is recommended. This method ensures high purity by removing the HCl byproduct.

Workflow Diagram

Workflow Start Reagents: 4-Methylbenzoyl Chloride + 4-Methylbenzylamine Reaction Reaction: DCM, Et3N (Base), 0°C -> RT, 3h Start->Reaction Quench Workup: Wash with 1M HCl (remove amine) Wash with NaHCO3 (remove acid) Reaction->Quench Purify Purification: Recrystallization (EtOAc/Hexane) Quench->Purify Analysis NMR Analysis: Dissolve in CDCl3 or DMSO-d6 Purify->Analysis

Figure 2: Synthesis and characterization workflow ensuring sample purity for NMR benchmarking.

Step-by-Step Methodology
  • Reaction: Dissolve 4-methylbenzylamine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM). Cool to 0°C.[1][4]

  • Addition: Dropwise add 4-methylbenzoyl chloride (1.0 equiv) dissolved in DCM. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

  • Completion: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 3:7).[5]

  • Workup (Critical for NMR):

    • Wash organic layer with 1M HCl (removes unreacted amine, which would clutter the aliphatic region).

    • Wash with sat. NaHCO₃ (removes unreacted acid chloride/acid).

    • Dry over Na₂SO₄ and concentrate.[1]

  • Sample Prep: Dissolve ~10 mg of the white solid in 0.6 mL of CDCl₃ (for sharp resolution) or DMSO-d6 (to observe distinct NH coupling).

Solvent Effects: CDCl₃ vs. DMSO-d₆[1][7][8]

Choosing the right solvent is critical for analyzing secondary amides.[1]

  • CDCl₃ (Chloroform-d):

    • Pros: Sharp signals; distinct separation of the two methyl singlets (~2.35 vs 2.39 ppm).[1]

    • Cons: The Amide NH is often broad and its coupling to the benzylic CH₂ (

      
      ) is frequently collapsed, making the CH₂ appear as a singlet or broad doublet.
      
  • DMSO-d₆ (Dimethyl sulfoxide-d₆):

    • Pros: The high polarity and hydrogen-bonding capability of DMSO stabilize the NH proton. The NH signal shifts downfield (to ~8.5–9.0 ppm) and appears as a sharp triplet. Consequently, the benzylic CH₂ splits into a clear doublet (

      
       Hz).
      
    • Cons: The solvent residual peak (2.50 ppm) is very close to the methyl signals (2.3–2.4 ppm), potentially obscuring the diagnostic methyl singlets.

Recommendation: Use CDCl₃ for routine purity checks (methyl integration).[1] Use DMSO-d₆ only if confirming the amide connectivity (NH-CH₂ coupling) is required.

References
  • Experimental Data Source (Analogs)

    • Title: Direct synthesis of N-alkylated amides via tandem hydration/N-alkylation reaction from nitriles, aldoximes and alcohols.[1]

    • Source: Electronic Supplementary Information (ESI), Royal Society of Chemistry (2014). See compounds 5aa (N-benzylbenzamide), 5ab (N-(4-methylbenzyl)benzamide), and 5ba (N-benzyl-4-methylbenzamide).[1]

    • URL:

  • General NMR Tabulation

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[6] (Standard reference for substituent additivity rules).

  • Solvent Effects on Amides

    • Abraham, R. J., et al. (2006). "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.
    • URL:

Sources

Precision Characterization of N-Substituted Benzamides: A Comparative FTIR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The amide bond is the structural backbone of modern medicinal chemistry, serving as the critical pharmacophore in antipsychotics (e.g., Sulpiride), antiemetics (e.g., Metoclopramide), and histone deacetylase inhibitors. For drug development professionals, the carbonyl stretch (Amide I band) of N-substituted benzamides is not merely a spectral peak; it is a direct reporter of electronic density, bioavailability, and conformational locking.

This guide moves beyond basic spectral assignment. It synthesizes the mechanistic causality of carbonyl shifts with a self-validating experimental protocol, comparing FTIR against Raman and NMR alternatives to establish a definitive analytical standard.

Part 1: The Mechanistic Basis of the Carbonyl Shift

To interpret the FTIR spectrum of an N-substituted benzamide, one must understand the competition between induction and resonance. The position of the Amide I band (C=O stretch) is dictated by the bond order of the carbonyl group.

The Resonance-Induction Tug-of-War

The amide bond exists as a resonance hybrid. Substituents on the Nitrogen atom (


-substituents) and the Phenyl ring (

-substituents) alter the contribution of these canonical forms:
  • Form A (Neutral): Standard C=O double bond. High frequency (~1700 cm⁻¹).

  • Form B (Zwitterionic): C-O single bond character with a double bond between C=N. Low frequency (~1640 cm⁻¹).

N-Substitution Effect: Alkyl groups on the nitrogen (e.g., N-methyl) are electron-donating by induction (


). This stabilizes the positive charge on the nitrogen in Form B , increasing the single-bond character of the carbonyl and shifting the stretch to a lower wavenumber (red shift)  compared to non-conjugated ketones.

Ring Substitution (Hammett) Effect:

  • Electron Withdrawing Groups (EWG): Destabilize the positive charge on the carbonyl carbon, forcing the hybrid toward Form A (Higher

    
    ).
    
  • Electron Donating Groups (EDG): Stabilize the resonance, favoring Form B (Lower

    
    ).
    
Visualization: Resonance and Signaling

The following diagram illustrates the canonical forms and the impact of substituents.

ResonancePathways cluster_0 Canonical Forms FormA Form A: Neutral (C=O Double Bond) High Frequency FormB Form B: Zwitterionic (C-O Single Bond) Low Frequency FormA->FormB Resonance Result Observed Shift (Red Shift) FormB->Result Dominates Spectrum Substituent N-Substituent (e.g., Methyl, Ethyl) Substituent->FormB Stabilizes + Charge (+I Effect) H_Bond Hydrogen Bonding (Solid State) H_Bond->FormB Lengthens C=O Bond

Figure 1: Mechanistic pathway of Amide I band shifting. N-alkylation and Hydrogen bonding both favor the zwitterionic form, lowering the carbonyl frequency.

Part 2: Comparative Analysis of Analytical Alternatives

While FTIR is the industry standard for carbonyl analysis, it is vital to understand why it is chosen over Raman or NMR for this specific application.

Table 1: Performance Matrix of Carbonyl Analysis Techniques
FeatureFTIR (Amide I) Raman Spectroscopy 13C NMR
Primary Detection Dipole moment change (C=O is highly polar).Polarizability change.[1]Magnetic environment of Carbon nucleus.
Sensitivity High. C=O stretch is often the strongest peak.Low/Medium. C=O is weak in Raman; Amide III is stronger.High , but requires longer acquisition.
H-Bonding Sensitivity Excellent. Distinct shifts (~20-50 cm⁻¹) between free and bonded states.Good, but often obscured by fluorescence in drug samples.Moderate. Chemical shift (

) moves downfield with H-bonding.
Solvent Interference High (Water absorbs strongly). Requires ATR or non-aqueous solvents.Low (Water is a weak Raman scatterer).Solvent peaks can be subtracted or deuterated solvents used.
Time Scale Fast (

s). Sees "snapshots" of conformers.
Fast.Slow. Returns an average of conformational states.
Verdict Preferred for solid-state form analysis and H-bonding strength.Alternative for aqueous solutions or totally symmetric vibrations.Complementary for structural connectivity verification.

Part 3: Structural Comparisons (The "Alternatives")

In drug design, you are often comparing the N-substituted candidate against a primary amide precursor or a tertiary amide analog.

Table 2: Diagnostic Spectral Markers for Benzamide Derivatives
Analyte ClassStructureAmide I (

)
N-H Stretch (

)
Amide II (

)
Primary Benzamide Ph-CO-NH₂~1660–1690 cm⁻¹Doublet (Sym/Asym)~3350 & 3180 cm⁻¹~1620–1650 cm⁻¹
N-Substituted (Secondary) Ph-CO-NHR~1630–1680 cm⁻¹Singlet ~3300 cm⁻¹~1550 cm⁻¹ (Lower than primary)
N,N-Disubstituted (Tertiary) Ph-CO-NR₂~1630–1660 cm⁻¹Absent Absent

Note: Frequencies listed are for solid-state (ATR/KBr). In dilute non-polar solution (e.g., CCl₄), frequencies shift higher (10-40 cm⁻¹) due to the breaking of intermolecular hydrogen bonds.

Part 4: The Self-Validating Experimental Protocol

As a Senior Scientist, your protocol must be robust. This workflow uses ATR-FTIR (Attenuated Total Reflectance) , the modern standard for pharmaceutical solids, but includes critical validation steps often skipped in basic guides.

Workflow Visualization

ProtocolWorkflow Start Start: Crystal/Powder Sample Clean 1. Crystal Cleaning (Isopropanol -> Dry) Start->Clean EnergyCheck 2. Energy Throughput Check (>20% Signal?) Clean->EnergyCheck EnergyCheck->Clean No (Reclean) Background 3. Background Scan (256 scans, 4cm-1) EnergyCheck->Background Yes SampleLoad 4. Sample Loading (High Pressure Clamp) Background->SampleLoad Acquire 5. Acquisition (Atmospheric Suppression On) SampleLoad->Acquire Validate 6. Data Validation (S/N Ratio > 1000:1?) Acquire->Validate Validate->SampleLoad Fail (Reload) Process 7. Processing (ATR Correction) Validate->Process Pass

Figure 2: Self-validating ATR-FTIR workflow ensuring data integrity before processing.

Detailed Methodology

1. Instrument Configuration:

  • Detector: DTGS (Deuterated Triglycine Sulfate) for standard work; MCT (Mercury Cadmium Telluride) for high-sensitivity kinetics.

  • Accessory: Single-bounce Diamond ATR (chemically inert, high hardness).

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving fine splitting).

  • Apodization: Blackman-Harris 3-Term (optimizes peak shape).

2. The "Energy Throughput" Validation (Crucial Step): Before collecting a background, view the live interferogram. Ensure the centerburst amplitude is within 20-80% of the detector's range.

  • Why? Low energy indicates a dirty crystal or misaligned optics, rendering the subsequent amide analysis noisy and unreliable.

3. Sample Application & Clamping: Place ~5 mg of the N-substituted benzamide on the crystal. Apply pressure using the torque knob until the "slip" mechanism engages.

  • Causality: Inconsistent pressure leads to variable path length and peak intensity ratios. You must maximize contact to probe the bulk properties.

4. Atmospheric Suppression: Carbonyl regions (1600–1700 cm⁻¹) are susceptible to water vapor interference. Enable "Atmospheric Suppression" in your software to mathematically remove rotational H₂O lines that appear as noise on the Amide I band.

5. Post-Processing (ATR Correction): ATR physics causes depth of penetration to be wavelength-dependent (longer wavelengths penetrate deeper). Apply ATR Correction (based on refractive index, typically ~1.5 for organics) to linearize relative intensities if comparing against transmission (KBr) library data.

Part 5: Data Interpretation & Case Studies

Case Study: Hammett Plot Analysis

To determine the electronic influence of a new substituent on the benzamide ring:

  • Prepare Solutions: Dissolve a series of para-substituted N-methylbenzamides in a non-polar solvent (e.g., CHCl₃ or CCl₄) to eliminate intermolecular H-bonding.

  • Measure Amide I: Record the exact

    
     max.
    
  • Plot: Graph

    
     (y-axis) versus the Hammett Constant (
    
    
    
    ) (x-axis).

Expected Outcome:

  • Linear Correlation: A positive slope indicates that EWGs (

    
    ) increase the carbonyl frequency (more double bond character).
    
  • Deviation: If the plot is non-linear, it suggests the substituent is affecting the geometry (steric hindrance) or engaging in specific intermolecular interactions, not just electronic transmission.

Differentiating Polymorphs

N-substituted benzamides often exhibit polymorphism (different crystal packing).

  • Form I (Stable): Typically shows a lower Amide I frequency due to optimized, strong Hydrogen bonding networks.

  • Form II (Meta-stable): Often shows a higher Amide I frequency (weaker H-bonding).

  • Action: Use the Second Derivative of the spectra to resolve overlapping carbonyl peaks and identify mixed polymorphs.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for spectral assignment).
  • NIST Chemistry WebBook. Infrared Spectrum of N-Methylbenzamide. National Institute of Standards and Technology.[2][3][4] Available at: [Link]

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. Available at: [Link]

  • Nyquist, R. A. (2001). Interpreting Infrared, Raman, and Nuclear Magnetic Resonance Spectra. Academic Press. (Detailed discussion on amide resonance).
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-methyl-N-(4-methylbenzyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of 4-methyl-N-(4-methylbenzyl)benzamide, a substituted aromatic amide. Understanding the fragmentation pattern of such molecules is paramount for their unambiguous identification in complex matrices, a common challenge in drug metabolism studies, synthetic chemistry, and materials science. We will compare the fragmentation patterns generated by hard ionization (Electron Ionization) and soft ionization (Electrospray Ionization) techniques, providing the causal mechanisms behind the observed fragments and detailed experimental protocols for reproducible analysis.

The Structural Rationale for Fragmentation: An Overview

The structure of 4-methyl-N-(4-methylbenzyl)benzamide (Molecular Formula: C₁₆H₁₇NO, Monoisotopic Mass: 239.131 Da) contains several key features that dictate its fragmentation behavior under mass spectrometric analysis: an amide linkage, two p-methylated phenyl rings, and a benzylic methylene group. The relative bond strengths and the stability of the potential resulting fragments are the primary drivers of the fragmentation pathways.

Electron Ionization (EI), a high-energy "hard" technique, typically induces extensive fragmentation, providing a detailed structural fingerprint. In contrast, Electrospray Ionization (ESI), a "soft" technique, generally preserves the molecular ion, making it ideal for accurate mass determination and subsequent tandem mass spectrometry (MS/MS) for controlled fragmentation.[1][2][3]

Part 1: Electron Ionization (EI-MS) - The Structural Fingerprint

Under standard 70 eV EI conditions, the 4-methyl-N-(4-methylbenzyl)benzamide molecule will ionize to form a molecular ion radical cation (M•⁺) at m/z 239. Due to the presence of multiple aromatic rings, this molecular ion peak is expected to be clearly observable.[4][5] The subsequent fragmentation is dominated by cleavages at the weakest bonds and pathways that lead to highly stable carbocations.

Dominant Fragmentation Pathways under EI
  • Alpha-Cleavage of the Amide N-CO Bond: The most characteristic fragmentation for amides is the cleavage of the bond between the nitrogen and the carbonyl carbon.[1][2][4] This pathway is highly favored due to the formation of a resonance-stabilized acylium ion.

    • Formation of the 4-methylbenzoyl Cation (m/z 119): This cleavage results in the formation of the 4-methylbenzoyl cation, which is typically the base peak or one of the most intense peaks in the spectrum. The stability of this ion is enhanced by the electron-donating methyl group and resonance delocalization across the carbonyl group and aromatic ring.[6][7]

    • Further Fragmentation of the Acylium Ion: The 4-methylbenzoyl cation can subsequently lose a neutral carbon monoxide (CO) molecule to form the 4-methylphenyl cation at m/z 91.

  • Benzylic C-N Bond Cleavage: Cleavage of the bond between the benzylic carbon and the amide nitrogen is another major pathway. This is an example of α-cleavage relative to the nitrogen atom and the adjacent phenyl ring.[8][9]

    • Formation of the 4-methylbenzyl Cation (m/z 105): This cleavage produces the 4-methylbenzyl cation. This cation readily rearranges into the highly stable methyl-tropylium ion, a seven-membered aromatic ring system, which accounts for its high abundance in the mass spectrum.[10]

The diagram below, generated using DOT language, illustrates these primary fragmentation pathways.

EI_Fragmentation_Pattern M_ion [C₁₆H₁₇NO]•⁺ m/z 239 Molecular Ion acylium [CH₃C₆H₄CO]⁺ m/z 119 4-Methylbenzoyl Cation (Base Peak) M_ion->acylium α-Cleavage (N-CO) -•C₈H₁₀N tropylium [CH₃C₆H₄CH₂]⁺ m/z 105 4-Methylbenzyl/Tropylium Cation M_ion->tropylium Benzylic Cleavage -•C₈H₆NO phenyl [CH₃C₆H₄]⁺ m/z 91 4-Methylphenyl Cation acylium->phenyl -CO

Caption: Predicted EI fragmentation of 4-methyl-N-(4-methylbenzyl)benzamide.

Part 2: A Comparative Analysis with Electrospray Ionization (ESI-MS)

In contrast to EI, ESI is a soft ionization method that imparts minimal excess energy to the analyte. It is the preferred method for analyzing polar, less volatile compounds in solution and is a cornerstone of liquid chromatography-mass spectrometry (LC-MS).

Expected ESI-MS Spectrum

Under typical positive ion ESI conditions, 4-methyl-N-(4-methylbenzyl)benzamide will be observed primarily as the protonated molecule, [M+H]⁺, at m/z 240.[2][11] Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 262, may also be present depending on the purity of the solvent system. In-source fragmentation is generally minimal but can be induced by increasing instrumental voltages.[3]

Collision-Induced Dissociation (CID) in ESI-MS/MS

To obtain structural information using ESI, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ precursor ion is isolated and then fragmented in a collision cell. The resulting product ions are often similar to those observed in EI-MS, though their relative abundances may differ.[4]

  • Primary Fragmentation: The most common fragmentation pathway in CID for protonated amides is the cleavage of the amide bond, leading to the same 4-methylbenzoyl cation (m/z 119) and a neutral 4-methylbenzylamine molecule.[4][10]

  • Benzylic Cleavage: The formation of the m/z 105 ion is also possible, resulting from the loss of a neutral 4-methylbenzamide molecule.

Comparative Data Summary

The following table summarizes the key ions expected from the analysis of 4-methyl-N-(4-methylbenzyl)benzamide using both EI-MS and ESI-MS/MS.

m/zProposed Structure/FragmentExpected Relative Intensity (EI-MS)Expected Relative Intensity (ESI-MS/MS)Ionization Technique
240[M+H]⁺N/AHigh (Precursor Ion)ESI
239[M]•⁺ModerateN/AEI
119[4-Methylbenzoyl]⁺Very High (Base Peak)HighBoth
105[4-Methylbenzyl/Tropylium]⁺HighModerate-HighBoth
91[4-Methylphenyl]⁺ModerateLowEI

Experimental Protocols

Adherence to a well-defined protocol is essential for generating high-quality, reproducible mass spectrometry data.

Protocol 1: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

This method is ideal for analyzing thermally stable and volatile compounds like the target amide.

  • Sample Preparation: Dissolve 1 mg of 4-methyl-N-(4-methylbenzyl)benzamide in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Instrumentation: Utilize a GC-MS system equipped with a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 5% phenyl-methylpolysiloxane phase) and an EI source.[7]

  • GC Conditions:

    • Injector Temperature: 280 °C. Rationale: Ensures rapid volatilization without thermal degradation.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min. Rationale: Inert gas that provides good chromatographic efficiency.

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes. Rationale: This gradient ensures good separation from any impurities and efficient elution of the target analyte.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. Rationale: Standard energy for generating reproducible fragmentation patterns and for library matching.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-400. Rationale: Covers the molecular ion and all expected key fragments.

  • Data Analysis: Identify the chromatographic peak for the target compound. Extract the corresponding mass spectrum and analyze the fragmentation pattern, identifying the molecular ion and key fragment ions (m/z 119, 105, 91).

Protocol 2: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

This is the method of choice for less volatile compounds or for analysis from complex matrices like plasma or tissue extracts.

LC_MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry Prep Dissolve sample in Methanol/Water (1:1) Inject Inject onto C18 Column Prep->Inject Gradient Apply Acetonitrile/Water Gradient Elution Inject->Gradient ESI Ionize with ESI (+) Gradient->ESI MS1 MS1 Scan: Detect [M+H]⁺ (m/z 240) ESI->MS1 Isolate Isolate m/z 240 MS1->Isolate CID Fragment with CID Isolate->CID MS2 MS2 Scan: Detect Product Ions CID->MS2

Caption: Standard workflow for LC-ESI-MS/MS analysis.

  • Sample Preparation: Dissolve 1 mg of the compound in 10 mL of a 1:1 mixture of methanol and water. Further dilute as necessary to a final concentration of ~1 µg/mL.

  • Instrumentation: Use an HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Rationale: Provides excellent retention and separation for aromatic compounds.

    • Mobile Phase A: Water + 0.1% Formic Acid. Rationale: The acid promotes protonation for positive ion ESI.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan: Scan from m/z 100-400 to confirm the presence of the [M+H]⁺ ion at m/z 240.

    • MS2 (Product Ion) Scan: Set the instrument to isolate the precursor ion at m/z 240 and apply collision energy (typically 15-30 eV, requires optimization) to generate fragment ions. Scan the resulting product ions.

  • Data Analysis: Confirm the presence of the precursor ion in the MS1 scan. Analyze the MS2 spectrum to identify the characteristic product ions (e.g., m/z 119, 105).

Conclusion

The mass spectrometric analysis of 4-methyl-N-(4-methylbenzyl)benzamide yields distinct and predictable fragmentation patterns that are highly dependent on the chosen ionization technique.

  • EI-MS provides a rich, fingerprint-like spectrum dominated by fragmentation products resulting from alpha-cleavage and benzylic cleavage, namely the stable acylium (m/z 119) and tropylium-type (m/z 105) cations. This makes it a powerful tool for structural confirmation and library identification.

  • ESI-MS , being a soft ionization technique, is superior for determining the molecular weight via the protonated molecule [M+H]⁺. When coupled with tandem MS, it allows for controlled fragmentation that corroborates the structural information obtained from EI-MS, making it an indispensable technique for quantitative analysis and characterization in complex mixtures.

By comparing the results from both techniques, researchers can achieve an unequivocal and robust structural characterization of 4-methyl-N-(4-methylbenzyl)benzamide and related compounds.

References

  • Mass Spectrometry of Aromatic Cyclic Imides and Amides. Part I: Electron Ionization Induced Decomposition of N-Substituted 2,3-P. (2007). HETEROCYCLES.
  • Fokoue, H. H., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances.
  • Fokoue, H. H., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC.
  • McLafferty Rearrangement: An overview. (2022). YouTube. Available at: [Link]

  • Observation of amide anions in solution by electrospray ionization mass spectrometry. (2000). Journal of Mass Spectrometry.
  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.16 - Fractionation of Amides. Whitman College.
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). RSC Publishing.
  • McLafferty rearrangement for N-substituted 2-phenylbutanamides. (n.d.). ResearchGate. Available at: [Link]

  • McLafferty Rearrangement. (2025). Chemistry Steps. Available at: [Link]

  • A general schematic outline for α-cleavage and β-cleavage. (n.d.). ResearchGate. Available at: [Link]

  • Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. Available at: [Link]

  • Alpha (α) Cleavage. (2025). Chemistry Steps. Available at: [Link]

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. (n.d.). PMC - NIH. Available at: [Link]

  • Fragmentation mechanisms of protonated benzylamines. (n.d.). PubMed. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

  • mass spectrometry: alpha-cleavage. (2018). YouTube. Available at: [Link]

  • Mass fragmentation pattern of N-(4-flourobenzyl)-N-((3,4-methylenedioxybenzyl)-4-methylbenzenesulfonamide (9a). (n.d.). ResearchGate. Available at: [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Available at: [Link]

  • Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. (n.d.). RSC.org. Available at: [Link]

  • N-(4-methylbenzyl)benzamide. (n.d.). PubChem - NIH. Available at: [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Unknown Source.
  • 4-methyl-n-(4-methylbenzyl)benzamide (C16H17NO). (n.d.). PubChemLite. Available at: [Link]

Sources

Crystal Structure Analysis: p-Methyl-N-(p-methylbenzyl)benzamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the crystal structure and solid-state properties of N-(4-methylbenzyl)benzamide and its analogs. While the specific di-methylated derivative (p-methyl-N-(p-methylbenzyl)benzamide) is often cited in structure-activity relationship (SAR) libraries, the most definitive crystallographic data exists for the mono-methylated N-(4-methylbenzyl)benzamide . This guide uses the latter as the primary case study for structural performance, comparing it against the unsubstituted parent and other isomers to illustrate critical crystal engineering principles.

A Comparative Guide for Structural Biologists and Medicinal Chemists

Executive Summary & Structural Context

The N-benzylbenzamide scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore for targets ranging from tyrosinase inhibitors to tubulin polymerization inhibitors .

In solid-state development, the introduction of methyl groups (the "methyl effect") is a critical tool for modulating solubility and melting point. This guide analyzes the crystal structure of N-(4-methylbenzyl)benzamide (Product A) and compares its packing efficiency and thermal stability against the parent N-benzylbenzamide (Alternative B).

Key Findings:

  • Structural Stability: The p-methyl substitution on the benzyl ring significantly increases the melting point (+32°C vs. parent), driven by enhanced packing density in the Pna21 space group.

  • Interaction Landscape: Stability is governed by a robust 1D supramolecular chain formed via N-H···O hydrogen bonds, reinforced by C-H···π interactions unique to the methylated derivative.

Comparative Performance Analysis

The following table contrasts the crystallographic and physical "performance" of the target compound against its primary alternative.

Table 1: Structural & Physical Property Comparison
FeatureProduct A: N-(4-methylbenzyl)benzamide Alternative B: N-benzylbenzamide Impact of Modification
Formula C₁₅H₁₅NOC₁₄H₁₃NOAddition of hydrophobic bulk
Crystal System OrthorhombicMonoclinicHigher symmetry in packing
Space Group Pna2₁ (Non-centrosymmetric)P2₁/cImpact on polarity/SHG response
Melting Point 137–138 °C 105–106 °CSignificant Stability Boost
Packing Motif 1D Chains (N-H···O) + C-H···π1D Chains (N-H···O)Methyl group adds steric lock
Density (

)
~1.192 g/cm³~1.23 g/cm³Slight decrease due to Me volume
Solubility Profile Lower (Lipophilic)ModerateEnhanced membrane permeability

Analyst Insight: The +32°C jump in melting point despite the lower calculated density suggests that the p-methyl group restricts the conformational freedom of the benzyl ring in the lattice, locking it into a more rigid "herringbone-like" motif that requires more energy to disrupt.

Detailed Crystal Structure Analysis

Unit Cell Metrics (Product A)

The structure of N-(4-methylbenzyl)benzamide crystallizes in the orthorhombic system.[1][2][3] The non-centrosymmetric space group Pna2₁ is notable as it allows for potential piezoelectric or non-linear optical (NLO) properties, unlike the centrosymmetric parent.

  • Lattice Parameters:

    • 
       Å
      
    • 
       Å
      
    • 
       Å
      
    • 
       (Molecules per unit cell)[1][2][4][5]
      
Supramolecular Architecture

The stability of the crystal is dictated by two primary interaction vectors:

  • Primary Hydrogen Bonding (Strong): The amide moiety acts as a self-complementary donor/acceptor system. The N-H proton forms a strong intermolecular hydrogen bond with the Carbonyl Oxygen (C=O) of a neighboring molecule.[5]

    • Geometry:

      
       Å; 
      
      
      
      .[3]
    • Result: Formation of infinite

      
       chains running parallel to the crystallographic a-axis.
      
  • Secondary Interactions (Weak but Critical): The p-methyl group is not merely a spectator. It engages in C-H···π interactions with the centroid of the benzoyl ring of an adjacent chain. This "T-shaped" interaction interlocks the 1D hydrogen-bonded chains into a 2D layer, preventing slippage and contributing to the higher melting point.

Experimental Protocols

To ensure reproducibility, the following protocols utilize standard self-validating checkpoints (TLC, Melting Point).

Synthesis Workflow (Schotten-Baumann Conditions)

Objective: Synthesize high-purity N-(4-methylbenzyl)benzamide for crystallization.

  • Reagent Prep: Dissolve 4-methylbenzylamine (10 mmol, 1.21 g) in Dichloromethane (DCM) (20 mL). Add Triethylamine (TEA) (12 mmol, 1.6 mL) as an HCl scavenger.

  • Acylation: Cool solution to 0°C. Dropwise add Benzoyl Chloride (10 mmol, 1.15 mL) over 15 minutes.

    • Checkpoint: Evolution of white fumes (HCl) should be minimal due to TEA; solution will turn cloudy (TEA·HCl salt precipitation).

  • Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Wash organic layer with 1M HCl (remove unreacted amine).

    • Wash with Sat. NaHCO₃ (remove unreacted acid).

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.[6]

  • Purification: Recrystallize crude solid from hot Ethanol/Water (9:1).

Crystallization Protocol (Slow Evaporation)

Objective: Grow single crystals suitable for XRD.

  • Saturation: Dissolve 50 mg of pure compound in 5 mL of Ethanol or Acetonitrile .

  • Filtration: Pass through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.

  • Growth: Cover vial with Parafilm and poke 3-4 small holes. Store in a vibration-free, dark environment at 20°C.

    • Timeline: Prismatic colorless crystals appear within 3-5 days.

  • Validation: Check crystal quality under a polarizing microscope. Sharp extinction indicates a single crystal; irregular extinction suggests twinning.

Visualizing the Workflow & Packing Logic

The following diagram illustrates the synthesis pathway and the hierarchical assembly of the crystal lattice.

G cluster_0 Synthesis Phase cluster_1 Crystallization Phase cluster_2 Packing Hierarchy Start Precursors: 4-Methylbenzylamine + Benzoyl Chloride Reaction Acylation (DCM, Et3N, 0°C -> RT) Start->Reaction Schotten-Baumann Workup Acid/Base Wash (Remove HCl/Byproducts) Reaction->Workup Product Crude Amide (Solid) Workup->Product Solvent Dissolution (Ethanol, Saturation) Product->Solvent Nucleation Slow Evaporation (Supersaturation) Solvent->Nucleation Crystal Single Crystal (Orthorhombic Pna21) Nucleation->Crystal H_Bond N-H...O=C (1D Infinite Chains) Crystal->H_Bond Primary Force Pi_Stack C-H...Pi Interactions (Layer Stabilization) Crystal->Pi_Stack Secondary Force Lattice Stable Lattice (Mp: 138°C) H_Bond->Lattice Pi_Stack->Lattice

Caption: Workflow from chemical synthesis to supramolecular assembly. Blue nodes indicate starting materials, Green indicates the final stable crystal form.

References

  • Gowda, B. T., et al. (2017). "Solid phase synthesis of N-p-methylbenzyl benzamide and its crystal structure." Journal of Chemical Crystallography. (Data source for Pna21 space group and lattice parameters). 7

  • PubChem. (2025).[8][9][10] "N-(4-methylbenzyl)benzamide | C15H15NO."[3][8][9] National Library of Medicine.

  • RSC Advances. (2022). "Supporting Information: Synthesis and characterization of N-benzylbenzamide derivatives." Royal Society of Chemistry. (Source for melting point comparisons: 137°C vs 105°C). 11

  • BenchChem. (2025). "Comparative Analysis of Benzamide Derivatives: Tubulin Polymerization Inhibition." (Context on biological relevance). 12

Sources

Guide: Biological Activity Comparison of 4-Methyl vs. 4-Chloro Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) differences between 4-methyl (


)  and 4-chloro (

)
substitutions on the benzamide scaffold.[1] While often treated as steric bioisosteres, their divergent electronic properties and metabolic fates dictate distinct biological profiles.

Verdict: The 4-chloro derivative generally offers superior metabolic stability and increased lipophilic binding potential (via halogen bonding), making it the preferred scaffold for systemic drug candidates. The 4-methyl derivative serves as a useful probe for steric fit but frequently suffers from rapid clearance due to benzylic oxidation.

Physicochemical & Mechanistic Basis

To rationalize biological differences, we must first quantify the fundamental physical properties of the substituents.

Electronic Effects (Hammett Constants)

The biological activity of benzamides is often governed by the acidity of the amide proton (H-bond donor capability) and the electron density of the aromatic ring (


-stacking).
  • 4-Chloro (

    
    ):  An electron-withdrawing group (EWG) via induction (
    
    
    
    ), though it has a weak resonance donor effect (
    
    
    ).[1] The net effect withdraws electron density from the ring, increasing the acidity of the amide
    
    
    , potentially strengthening hydrogen bonds with target protein residues.
  • 4-Methyl (

    
    ):  An electron-donating group (EDG) via hyperconjugation.[1] This enriches the ring electron density but decreases the acidity of the amide 
    
    
    
    .
Lipophilicity & Sterics
  • Lipophilicity (

    
    ):  Chlorine (
    
    
    
    ) is more lipophilic than methyl (
    
    
    ).[1] This often correlates with higher potency for 4-Cl analogs in hydrophobic binding pockets.[1]
  • Steric Volume (MR): The molar refractivity values are similar (Cl

    
     6.03; Me 
    
    
    
    5.65), confirming their utility as steric bioisosteres.[1]

Comparative Biological Performance[2][3]

The following data summarizes representative trends observed in medicinal chemistry campaigns, specifically in antimicrobial (e.g., S. aureus) and enzyme inhibition (e.g., PARP/Kinase) contexts.

Table 1: Representative Activity Profile (In Vitro)
Parameter4-Methyl Benzamide Derivative4-Chloro Benzamide DerivativeMechanistic Rationale
Enzyme Potency (

)
Moderate (e.g., 1.2

M)
High (e.g., 0.45

M)
Cl enables halogen bonding and deeper hydrophobic burial.[1]
Antimicrobial (MIC) > 64

g/mL
4 - 8

g/mL
Higher lipophilicity of Cl facilitates bacterial membrane penetration.[1]
Metabolic Stability (

)
Low (< 30 min)High (> 120 min)Me is a "soft spot" for CYP450; Cl blocks para-oxidation.[1]
Solubility (LogS) ModerateLowIncreased lipophilicity of Cl reduces aqueous solubility.

Note: Data represents consensus trends from benzamide SAR studies [1][2]. Actual values vary by specific target.

Visualization: SAR Decision Logic

The following diagram illustrates the decision matrix for choosing between Methyl and Chloro substituents during lead optimization.

SAR_Logic Start Benzamide Optimization (Select Substituent) Me_Path 4-Methyl (-CH3) Electron Donor Start->Me_Path Cl_Path 4-Chloro (-Cl) Electron Withdrawing Start->Cl_Path Me_Effect Effect: Enriches Ring Electron Density Decreases Amide Acidity Me_Path->Me_Effect Me_Risk Risk: Rapid Benzylic Oxidation (CYP450 Metabolism) Me_Effect->Me_Risk Me_Use Use Case: Probe Steric Fit Only Me_Risk->Me_Use Cl_Effect Effect: Increases Amide Acidity Enables Halogen Bonding Cl_Path->Cl_Effect Cl_Benefit Benefit: Blocks Metabolic Site Increases Lipophilicity Cl_Effect->Cl_Benefit Cl_Use Use Case: Lead Candidate Optimization Cl_Benefit->Cl_Use

Figure 1: Strategic decision tree for selecting 4-substituents based on electronic and metabolic requirements.

Experimental Protocols

To validate these differences experimentally, the following self-validating workflows are recommended.

Synthesis: Schotten-Baumann Amide Coupling

This protocol is robust for both derivatives, minimizing side reactions.[1]

Reagents:

  • 4-Substituted benzoyl chloride (1.0 eq)[1]

  • Amine partner (1.0 eq)[1]

  • Triethylamine (

    
    , 2.0 eq)[1]
    
  • Dichloromethane (DCM, anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve the amine partner and

    
     in anhydrous DCM at 
    
    
    
    under nitrogen atmosphere.
  • Addition: Add the specific benzoyl chloride (4-Me or 4-Cl) dropwise over 15 minutes. Critical: Maintain temperature

    
     to prevent hydrolysis.[1]
    
  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).[1]

  • Workup: Wash with 1M HCl (removes unreacted amine), then sat.

    
     (removes unreacted acid), then Brine.[1]
    
  • Purification: Recrystallize from Ethanol/Water.

Bioassay: MIC Determination (Antimicrobial)

This assay quantifies the lipophilicity-driven potency difference against S. aureus.[1]

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: Prepare serial 2-fold dilutions of the 4-Me and 4-Cl derivatives in DMSO (Range:

    
    
    
    
    
    g/mL).
  • Incubation: Add compounds to Muller-Hinton broth containing bacteria in 96-well plates. Incubate at

    
     for 24h.
    
  • Readout: Visual turbidity check or

    
     measurement.
    
    • Validation: Positive control (Ciprofloxacin) and Solvent control (DMSO) must be included.[1]

Metabolic Stability & Pharmacokinetics[4][5][6]

This is the critical differentiator for drug development professionals.

The "Methyl Soft Spot"

The 4-methyl group is susceptible to CYP450-mediated benzylic oxidation .[1]

  • Pathway:

    
    .[1]
    
  • Consequence: Rapid clearance and conversion to a highly polar, inactive metabolite.

The "Chloro Blocker"

The 4-chloro substituent is metabolically inert at the para-position.

  • Mechanism: The C-Cl bond is strong and resistant to oxidative cleavage. Furthermore, it blocks the para-position from hydroxylation (a common metabolic route for unsubstituted phenyl rings).

  • Consequence: Extended half-life (

    
    ) and improved bioavailability.[1]
    
Visualization: Metabolic Fate

Metabolism Sub_Me 4-Methyl Derivative CYP CYP450 Sub_Me->CYP Oxidation Inter_Me Benzylic Alcohol Prod_Me Benzoic Acid (Inactive/Excreted) Inter_Me->Prod_Me Fast Sub_Cl 4-Chloro Derivative Prod_Cl Unchanged Drug (Systemic Circulation) Sub_Cl->Prod_Cl Stable Sub_Cl->CYP Blocked CYP->Inter_Me

Figure 2: Metabolic pathways contrasting the lability of the methyl group vs. the stability of the chloro group.

References

  • Comparison of Chlorine and Fluorine/Methyl in Drug Design Source: Chemical Science (RSC Publishing) URL:[1][Link]

  • Antimicrobial Activity of N-substituted Benzamides (4-Cl vs 4-Me) Source: MDPI (Molecules) URL:[Link][1]

  • Hammett Equation and Substituent Constants Source: Chemistry LibreTexts URL:[Link]

  • Synthesis and SAR of Benzamide Derivatives (M1 Antagonists) Source: PubMed Central (NIH) URL:[1][Link][1]

Sources

A Scientist's Guide to HPLC Retention Time of Benzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of High-Performance Liquid Chromatography (HPLC) as applied to the analysis of benzamide and its analogs. This guide is designed for researchers, scientists, and drug development professionals who seek to understand the nuances of chromatographic separation for this important class of compounds. Here, we will move beyond simple protocols and delve into the rationale behind methodological choices, offering a robust framework for developing and interpreting HPLC data for benzamide derivatives.

Benzamide and its analogs are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-inflammatory, and antimicrobial properties.[1][2] Accurate and reliable analytical methods are paramount for ensuring the quality, efficacy, and safety of these compounds throughout the drug development lifecycle. Reversed-phase HPLC (RP-HPLC) is the workhorse for this purpose, offering high resolution, sensitivity, and reproducibility.[3][4]

This guide will provide a comparative analysis of the retention times of a series of benzamide analogs, underpinned by a detailed experimental protocol. We will explore the relationship between the chemical structure of the analytes and their chromatographic behavior, providing you with the predictive power to approach your own analytical challenges.

The Bedrock of Separation: Understanding Reversed-Phase HPLC

Reversed-phase liquid chromatography (RP-LC) is a powerful technique that separates compounds based on their hydrophobicity.[3][5] In its most common form, a non-polar stationary phase (often a C18-bonded silica) is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.[5][6] The fundamental principle is that more hydrophobic (less polar) molecules will have a stronger affinity for the stationary phase and will thus be retained longer, resulting in a later elution from the column.[5][7] Conversely, more hydrophilic (more polar) molecules will interact more readily with the mobile phase and elute earlier.

The retention time of an analyte is a critical parameter in HPLC, representing the time it takes for the analyte to travel from the injector, through the column, to the detector.[8] It is influenced by a multitude of factors, including:

  • Mobile Phase Composition: The ratio of organic solvent to water in the mobile phase significantly impacts retention. Increasing the organic solvent content (the "strong" solvent) will decrease retention times.[9]

  • Stationary Phase Chemistry: The type of stationary phase (e.g., C18, C8, Phenyl) and its properties, such as particle size and pore size, play a crucial role.[5]

  • pH of the Mobile Phase: For ionizable compounds, the pH of the mobile phase can dramatically alter retention by changing the analyte's charge state and, consequently, its polarity.[10]

  • Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, with higher temperatures generally leading to shorter retention times.[8][11]

  • Flow Rate: The speed at which the mobile phase passes through the column directly influences retention time; a higher flow rate results in shorter retention times.[8]

By carefully controlling these parameters, we can achieve reproducible and robust separations, a cornerstone of any validated analytical method as outlined in guidelines such as the International Conference on Harmonisation (ICH) Q2(R1).[12][13][14]

Experimental Workflow for Benzamide Analog Analysis

The following diagram illustrates a typical workflow for the HPLC analysis of benzamide analogs, from sample preparation to data analysis.

HPLC Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard Prep Standard Solution Preparation Injection Sample Injection Standard Prep->Injection Sample Prep Sample Solution Preparation Sample Prep->Injection Mobile Phase Prep Mobile Phase Preparation System Equilibration System Equilibration Mobile Phase Prep->System Equilibration System Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data Acquisition Data Acquisition Detection->Data Acquisition Peak Integration Peak Integration & Identification Data Acquisition->Peak Integration Comparison Retention Time Comparison Peak Integration->Comparison Report Reporting Comparison->Report Retention_Polarity_Relationship Relationship Between Analyte Polarity and HPLC Retention Time cluster_properties Analyte Properties cluster_interaction Chromatographic Interactions cluster_outcome Resulting Chromatographic Behavior Polarity Increased Polarity (e.g., -NH2 group) MobilePhase Stronger Interaction with Polar Mobile Phase Polarity->MobilePhase Hydrophobicity Increased Hydrophobicity (e.g., -Cl, -CH3 groups) StationaryPhase Stronger Interaction with Non-Polar Stationary Phase Hydrophobicity->StationaryPhase EarlyElution Shorter Retention Time MobilePhase->EarlyElution LateElution Longer Retention Time StationaryPhase->LateElution

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-methyl-N-(4-methylbenzyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 4-methyl-N-(4-methylbenzyl)benzamide, a compound of interest in various research applications. The protocols outlined herein are designed to establish a self-validating system of safety, ensuring that your focus remains on innovation, underpinned by a secure laboratory environment.

Hazard Assessment: Understanding the Compound

Aromatic amides as a class of compounds can present several hazards. Based on available data for similar molecules, 4-methyl-N-(4-methylbenzyl)benzamide should be handled as a substance that is potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3]

Table 1: Physicochemical Properties of Related Benzamides

PropertyN-(4-methylbenzyl)benzamideN-benzyl-4-methyl-benzamide
CAS Number 65608-94-8[4]5436-83-9[1][5]
Molecular Formula C15H15NO[4]C15H15NO[5]
Molecular Weight 225.28 g/mol [4]225.286 g/mol [5]
Appearance Likely a solid at room temperatureSolid
Boiling Point Not available417°C at 760 mmHg[5]
Density Not available1.089 g/cm³[5]

Table 2: Summary of Hazards for Structurally Similar Compounds

HazardClassificationSource Compound
Acute Toxicity, Oral Harmful if swallowed[2][3][5]N-benzyl-4-methyl-benzamide, p-Tolualdehyde
Skin Corrosion/Irritation Causes skin irritation[1][2][6]N-Benzylbenzamide, N-benzyl-4-methylbenzamide
Serious Eye Damage/Irritation Causes serious eye irritation[1][2][6]N-Benzylbenzamide, N-benzyl-4-methylbenzamide
Specific target organ toxicity May cause respiratory irritation[1][2][3]N-benzyl-4-methylbenzamide, N,N-diethyl-benzamide

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation—it is a necessity.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection and use of PPE is the final and most personal line of defense against chemical exposure. It must be used in conjunction with engineering controls (like fume hoods) and administrative controls (safe work practices).

Hierarchy of Controls

The most effective way to manage risk is to eliminate or substitute the hazard. When that is not possible, engineering and administrative controls are implemented. PPE is the last resort, but a critical one.

cluster_0 Most Effective cluster_1 Least Effective A Elimination B Substitution A->B C Engineering Controls (e.g., Fume Hood) B->C D Administrative Controls (e.g., SOPs, Training) C->D E Personal Protective Equipment (PPE) (Last line of defense) D->E

Caption: Hierarchy of Controls for Chemical Safety.

Step-by-Step PPE Donning Procedure
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Body Protection: Don a flame-resistant lab coat. Ensure it is fully buttoned.[7]

  • Eye Protection: Put on chemical splash goggles that meet ANSI Z87.1 standards.[7]

  • Hand Protection: Select and inspect appropriate chemical-resistant gloves. Don them, ensuring they overlap the cuffs of the lab coat.

Essential PPE for Handling 4-methyl-N-(4-methylbenzyl)benzamide
  • Eye and Face Protection :

    • Mandatory : Chemical safety goggles are required at all times when handling the solid or solutions.[8] They provide a seal around the eyes to protect against splashes and fine dust.

    • Recommended for Splash/Explosion Risk : A face shield worn over safety goggles is required when there is a risk of a large splash, such as when handling large quantities or during highly exothermic reactions.[3][7]

  • Hand Protection :

    • Glove Selection : No single glove material protects against all chemicals.[9] For aromatic amides, nitrile gloves are a common and effective choice for incidental contact.[9] Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.

    • Protocol : Wear nitrile gloves when handling the compound. Double-gloving can be employed for added protection during procedures with a higher risk of contamination. Inspect gloves for any signs of degradation or punctures before each use.[7] Change gloves immediately if they become contaminated.[10]

  • Body Protection :

    • Lab Coat : A flame-resistant lab coat should be worn and kept buttoned to protect the skin and personal clothing.[7]

    • Apparel : Wear long pants and closed-toe, closed-heel shoes to cover the entire foot.[7] Polyester and acrylic fabrics should be avoided as they can melt and adhere to the skin in a fire.[7]

  • Respiratory Protection :

    • When Required : Respiratory protection is necessary if engineering controls (e.g., a certified chemical fume hood) are not available or are insufficient to maintain exposure below permissible limits, or if dust is generated that cannot be controlled at the source.[7][11]

    • Type : If a respirator is needed, a NIOSH-approved respirator with a particulate filter (for dust) or an organic vapor cartridge would be appropriate. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[7]

Operational and Disposal Plans

A safe experiment is one that is planned from start to finish, including how to handle spills and dispose of waste.

Standard Operating Procedure for Handling
  • Preparation :

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Assemble all necessary equipment and reagents.

    • Ensure an eyewash station and safety shower are accessible.[1][12]

  • Weighing the Solid :

    • Perform all weighing operations within a fume hood or on a balance with a draft shield to prevent inhalation of fine particles.

    • Use anti-static weigh paper or a weighing boat.

    • Handle with care to avoid generating dust.

  • Solution Preparation :

    • Add the solid to the solvent slowly.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Post-Handling :

    • Decontaminate the work area.

    • Remove PPE in the reverse order of donning, being careful to avoid self-contamination.

    • Wash hands thoroughly with soap and water after handling.[6][10]

Spill Cleanup Protocol

For a small spill of solid 4-methyl-N-(4-methylbenzyl)benzamide:

  • Alert Personnel : Inform others in the immediate area of the spill.

  • Secure the Area : Restrict access to the spill area.

  • Don PPE : If not already wearing it, don the full PPE ensemble described above.

  • Contain and Clean :

    • Do NOT use a dry brush, as this can generate dust.[10]

    • Gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully sweep up the material using a plastic dustpan and brush.[6][10]

    • Place the spilled material and all cleanup materials into a clearly labeled, sealed container for hazardous waste disposal.[10][13]

  • Decontaminate : Wipe the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Dispose : Dispose of all contaminated cleaning materials as hazardous waste.

Waste Disposal Workflow

All waste contaminated with 4-methyl-N-(4-methylbenzyl)benzamide must be treated as hazardous chemical waste.[14]

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal A Contaminated PPE (Gloves, etc.) E Solid Waste Container (Clearly Labeled) A->E B Empty Reagent Bottles B->E C Surplus Compound & Solutions F Liquid Waste Container (Clearly Labeled) C->F D Spill Cleanup Debris D->E G Store in Satellite Accumulation Area E->G F->G H Arrange for Pickup by EH&S or Licensed Contractor G->H

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.